Cefetamet sodium
Description
Structure
2D Structure
Properties
CAS No. |
65243-25-6 |
|---|---|
Molecular Formula |
C14H14N5NaO5S2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1 |
InChI Key |
NZQJSIPYDOTDFS-JJHIVTNASA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
65243-25-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefetamet sodium; Ro 15-8074/001; Ro-15-8074/001; Ro15-8074/001; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cefetamet Sodium: An In-Depth Technical Guide to its Interaction with Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet sodium is a third-generation oral cephalosporin antibiotic, the active metabolite of the prodrug cefetamet pivoxil. Like other β-lactam antibiotics, its bactericidal action is primarily mediated through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. This technical guide provides a detailed exploration of the molecular mechanism of action of cefetamet, with a specific focus on its interaction with PBPs. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Mechanism of Action: Targeting Peptidoglycan Synthesis
The bactericidal activity of cefetamet stems from its ability to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural support and protection against osmotic lysis. Cefetamet specifically targets and inactivates penicillin-binding proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains.
By covalently binding to the active site of these enzymes, cefetamet effectively blocks their transpeptidase activity. This inhibition prevents the formation of the peptide cross-links that provide strength and rigidity to the peptidoglycan layer. The disruption of cell wall synthesis leads to the activation of autolytic enzymes (autolysins), resulting in the degradation of the existing cell wall, loss of cellular integrity, and ultimately, cell lysis and bacterial death.
Quantitative Analysis of Cefetamet-PBP Interactions
The efficacy of cefetamet is directly related to its binding affinity for specific PBPs in different bacterial species. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibitory dose 50 (ID50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP's activity.
Cefetamet Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinity of cefetamet to PBPs in key bacterial species.
Table 1: Binding Affinity of Cefetamet to Escherichia coli PBPs
| Penicillin-Binding Protein (PBP) | ID50 (µg/mL) | Reference |
| PBP 3 | 0.25 | [1] |
| PBP 1s | Low affinity (20-fold lower than cefixime) | [1] |
Table 2: In Vitro Activity of Cefetamet Against Common Respiratory Pathogens
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-sensitive) | Potent activity | [2][3] |
| Haemophilus influenzae | All isolates inhibited by ≤ 2 | [4] |
| Moraxella catarrhalis | High activity |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) is an indicator of overall antibacterial activity and is influenced by PBP binding affinity.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Cefetamet Action
Experimental Workflow for PBP Binding Assay
Detailed Experimental Protocols
The determination of the binding affinity of cefetamet for various PBPs is crucial for understanding its spectrum of activity and potency. The following are detailed protocols for two common experimental methods used for this purpose.
Competitive Fluorescent Penicillin-Binding Assay
This assay measures the ability of cefetamet to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs.
a. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) in an appropriate culture medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at a low speed to remove unbroken cells and cellular debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the membrane pellet and resuspend it in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) and store at -80°C until use.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
b. Binding Assay:
-
In a microcentrifuge tube or a 96-well plate, add a standardized amount of the bacterial membrane preparation.
-
Add serial dilutions of this compound (or other competitor β-lactams) to the membranes and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding to the PBPs.
-
Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to all samples.
-
Incubate for an additional period (e.g., 10-30 minutes) to allow the fluorescent probe to bind to the remaining available PBPs.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 100°C for 5 minutes.
c. Detection and Analysis:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of inhibition of fluorescent penicillin binding versus the concentration of cefetamet.
-
Determine the IC50 value, the concentration of cefetamet that results in a 50% reduction in the fluorescence signal, for each PBP.
Radioactive Penicillin-Binding Competition Assay
This classic method utilizes a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to quantify the binding of unlabeled competitor antibiotics.
a. Membrane Preparation:
-
Follow the same procedure as described in the fluorescent assay (Section 1.a).
b. Competition Binding Assay:
-
Incubate a fixed amount of the membrane preparation with various concentrations of this compound in a suitable buffer for a predetermined time (e.g., 10 minutes at 30°C).
-
Add a saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) and incubate for another 10 minutes.
-
Terminate the reaction by adding a solution of non-radiolabeled penicillin G at a high concentration, followed by the addition of Sarkosyl to solubilize the membranes.
c. Detection and Analysis:
-
Separate the PBP-penicillin complexes from the unbound radiolabeled penicillin by SDS-PAGE.
-
Perform fluorography on the gel to visualize the radiolabeled PBPs.
-
Expose the gel to X-ray film.
-
Scan the resulting autoradiogram and quantify the density of each PBP band.
-
Calculate the concentration of cefetamet required to reduce the binding of the radiolabeled penicillin by 50% (IC50) for each PBP.
Conclusion
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. Its primary target in Gram-negative bacteria such as E. coli is PBP 3. The quantitative analysis of its binding affinity to a broader range of PBPs in various clinically relevant pathogens remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies, which are essential for the continued development and optimization of β-lactam antibiotics in the face of growing antimicrobial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antimicrobial activity of cefetamet against clinically isolated microbial strains collected from urban RTI patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Activity of Cefetamet Sodium Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of cefetamet sodium, the active metabolite of the oral third-generation cephalosporin cefetamet pivoxil, against key bacterial respiratory pathogens. The data presented is compiled from various scientific studies, offering insights into its efficacy and spectrum of activity. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial research and drug development.
Quantitative In-Vitro Susceptibility Data
The in-vitro activity of cefetamet is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency against common respiratory pathogens.
Table 1: In-Vitro Activity of Cefetamet against Streptococcus pneumoniae
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet has demonstrated excellent in-vitro activity against penicillin-sensitive Streptococcus pneumoniae.[1][2] However, it exhibits poor activity against penicillin-resistant strains.[1] |
Table 2: In-Vitro Activity of Cefetamet against Haemophilus influenzae
| Number of Isolates | Ampicillin Status | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| 2,212 | Ampicillin-Susceptible, β-lactamase-positive, and intrinsically ampicillin-resistant | Not Reported | Not Reported | All isolates inhibited by ≤ 2 | [3] |
Table 3: In-Vitro Activity of Cefetamet against Moraxella catarrhalis
| Number of Isolates | β-lactamase Production | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet is active against Moraxella catarrhalis, including β-lactamase producing strains.[1] |
Table 4: In-Vitro Activity of Cefetamet against Klebsiella pneumoniae
| Number of Isolates | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet has shown activity against Klebsiella pneumoniae. |
Experimental Protocols: Broth Microdilution Susceptibility Testing
The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against the specified respiratory pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Streptococcus pneumoniae
-
Isolate Source: Clinical isolates from respiratory specimens (e.g., sputum, bronchoalveolar lavage).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood.
-
Inoculum Preparation:
-
Select several morphologically similar colonies from an 18- to 24-hour-old sheep blood agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
MIC Determination:
-
Dispense serial two-fold dilutions of this compound in the supplemented CAMHB into the wells of a 96-well microdilution plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
-
Quality Control: Streptococcus pneumoniae ATCC® 49619 should be tested concurrently.
Haemophilus influenzae
-
Isolate Source: Clinical isolates from respiratory specimens.
-
Culture Medium: Haemophilus Test Medium (HTM) broth.
-
Inoculum Preparation:
-
From a chocolate agar plate incubated for 20-24 hours, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in HTM broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
-
-
MIC Determination:
-
Prepare serial two-fold dilutions of this compound in HTM broth in a 96-well microdilution plate.
-
Inoculate the wells with the standardized bacterial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that prevents visible growth.
-
-
Quality Control: Haemophilus influenzae ATCC® 49247 or ATCC® 49766 should be included in each run.
Moraxella catarrhalis
-
Isolate Source: Clinical isolates from respiratory specimens.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation:
-
Prepare a direct colony suspension from an 18- to 24-hour-old culture on a blood or chocolate agar plate in sterile broth or saline to match a 0.5 McFarland turbidity standard.
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
MIC Determination:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microdilution plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible growth.
-
-
Quality Control: Staphylococcus aureus ATCC® 29213 can be used for quality control of the testing procedure.
Klebsiella pneumoniae
-
Isolate Source: Clinical isolates from respiratory specimens.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a non-selective agar plate (e.g., MacConkey agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
-
-
MIC Determination:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microdilution plate.
-
Inoculate the wells with the standardized bacterial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic with no visible growth.
-
-
Quality Control: Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853 are commonly used quality control strains for testing Enterobacteriaceae.
Visualizations
The following diagrams illustrate the experimental workflow for determining the in-vitro activity of this compound and the logical relationship of its activity against common respiratory pathogens.
Caption: Experimental workflow for MIC determination.
Caption: Cefetamet's activity against respiratory pathogens.
References
- 1. Development of a Disk Diffusion Method for Testing Moraxella catarrhalis Susceptibility Using Clinical and Laboratory Standards Institute Methods: a SENTRY Antimicrobial Surveillance Program Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Cefetamet Pivoxil to Active Cefetamet
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic that acts as a prodrug. Its clinical efficacy is dependent on its in vivo hydrolysis to the active metabolite, cefetamet. This technical guide provides a comprehensive overview of the hydrolysis process, including the enzymatic pathways involved, quantitative kinetic data, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating this critical bioactivation step.
Introduction
Cefetamet pivoxil is a pivaloyloxymethyl ester prodrug of the broad-spectrum antibiotic cefetamet.[1] This chemical modification enhances the oral bioavailability of the parent drug.[2] Following oral administration, cefetamet pivoxil is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and liver, releasing the pharmacologically active cefetamet into systemic circulation.[3][4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and assessing potential drug-drug interactions.
The Hydrolysis Pathway: From Prodrug to Active Compound
The bioactivation of cefetamet pivoxil is a one-step enzymatic process where the ester linkage is cleaved to yield the active cefetamet, pivalic acid, and formaldehyde. This reaction is primarily catalyzed by carboxylesterases.
The overall hydrolysis reaction is as follows:
Cefetamet Pivoxil + H₂O ---(Esterases)--> Cefetamet + Pivalic Acid + Formaldehyde
While the primary products are well-established, the potential for transient intermediate species exists. However, detailed characterization of such intermediates is not extensively reported in the available literature.
Key Enzymes in Cefetamet Pivoxil Hydrolysis
The hydrolysis of cefetamet pivoxil is predominantly mediated by carboxylesterases (CES), a family of serine hydrolases. In humans, the two major isoforms involved in drug metabolism are CES1 and CES2.[5]
-
Carboxylesterase 1 (CES1): Primarily found in the liver, with lower expression in other tissues like the lungs and kidneys.
-
Carboxylesterase 2 (CES2): Abundantly expressed in the small intestine, making it a key enzyme for the first-pass metabolism of orally administered ester prodrugs.
The tissue-specific expression of these enzymes indicates that the hydrolysis of cefetamet pivoxil likely begins in the intestine (mediated by CES2) and is completed in the liver (mediated by CES1).
Quantitative Data on Cefetamet Pivoxil Hydrolysis
| Parameter | Condition | Value | Reference |
| Hydrolysis Kinetics | First-order degradation in aqueous solution | pH-dependent | |
| Maximum stability in aqueous solution | pH 3 to 5 | ||
| Solid-State Degradation | Autocatalytic first-order reaction | Air humidity >50% | |
| First-order reaction (for hydrochloride salt) | 0% relative humidity | ||
| Reversible first-order reaction (for free ester) | 0% relative humidity |
Note: The absence of specific Km and Vmax values in the literature highlights a gap in the current understanding of the detailed enzymatic kinetics of cefetamet pivoxil hydrolysis.
Experimental Protocols
This section provides detailed methodologies for the analysis of cefetamet pivoxil hydrolysis.
In Vitro Hydrolysis Assay using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and hydrolysis rate of cefetamet pivoxil in a system containing a complex mixture of drug-metabolizing enzymes.
Materials:
-
Cefetamet pivoxil
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes. The final protein concentration of microsomes is typically in the range of 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add cefetamet pivoxil (typically from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be chosen based on the experimental objectives (e.g., a concentration below the expected Km for initial rate determination).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution, such as ice-cold acetonitrile or an acid like TCA or perchloric acid, to precipitate the proteins.
-
Protein Precipitation and Sample Preparation: Vortex the quenched sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for the simultaneous quantification of the remaining cefetamet pivoxil and the formed cefetamet.
HPLC Method for Simultaneous Quantification of Cefetamet Pivoxil and Cefetamet
This method allows for the separation and quantification of the prodrug and its active metabolite.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or formic acid in water). A typical mobile phase could be acetonitrile:water (80:20 v/v). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 251 nm or 232 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Standard Curve Preparation:
Prepare a series of standard solutions containing known concentrations of both cefetamet pivoxil and cefetamet in the same matrix as the experimental samples (e.g., quenched incubation buffer). Analyze these standards using the HPLC method to generate a calibration curve for each compound.
Data Analysis:
Quantify the concentrations of cefetamet pivoxil and cefetamet in the experimental samples by comparing their peak areas to the respective standard curves. The rate of hydrolysis can then be calculated from the decrease in cefetamet pivoxil concentration and the increase in cefetamet concentration over time.
Visualizations
Cefetamet Pivoxil Hydrolysis Pathway
Caption: Enzymatic hydrolysis of cefetamet pivoxil to its active form, cefetamet.
Experimental Workflow for In Vitro Hydrolysis Assay
References
- 1. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Cefetamet Sodium: A Technical Whitepaper on its Bacteriostatic and Bactericidal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefetamet, the active metabolite of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of the bacteriostatic and bactericidal properties of Cefetamet sodium. It delves into its mechanism of action, presents quantitative data on its in-vitro activity, outlines detailed experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its antimicrobial action.
Introduction
Cefetamet is a beta-lactam antibiotic that demonstrates significant in-vitro activity against common respiratory and urinary tract pathogens.[1][2] Its stability in the presence of many beta-lactamases contributes to its efficacy against resistant strains.[1] Understanding the distinction between its bacteriostatic (inhibitory) and bactericidal (killing) activity is crucial for its optimal use in research and clinical settings. This guide aims to provide an in-depth analysis of these properties.
Mechanism of Action
Cefetamet exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] Like other beta-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs).
Targeting Penicillin-Binding Protein 3 (PBP3)
In Gram-negative bacteria, such as Escherichia coli, Cefetamet shows a high affinity for PBP3.[3] PBP3 is a critical enzyme involved in the final stages of peptidoglycan synthesis, specifically during cell division where it is essential for septum formation.
Downstream Effects of PBP3 Inhibition
The inhibition of PBP3 by Cefetamet disrupts the normal process of bacterial cell division. This leads to the formation of elongated, filamentous cells as the bacteria are unable to form new septa and divide. While this initially represents a bacteriostatic effect, the continued disruption of cell wall integrity ultimately leads to cell lysis and death, demonstrating a bactericidal outcome. The lytic process is often mediated by the uncontrolled activity of bacterial autolysins, which are enzymes that degrade the peptidoglycan cell wall.
Signaling Pathway of Cefetamet Action
References
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
Cefetamet: An In-depth Technical Guide to its Binding Affinity for Bacterial Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet, a third-generation oral cephalosporin, exerts its bactericidal action through the inhibition of bacterial cell wall synthesis. This is achieved by its targeted binding to and inactivation of essential Penicillin-Binding Proteins (PBPs). PBPs are membrane-bound enzymes crucial for the final steps of peptidoglycan synthesis, a vital component providing structural integrity to the bacterial cell wall. The affinity of Cefetamet for specific PBPs determines its spectrum of activity against different bacterial pathogens. This technical guide provides a comprehensive overview of the binding affinity of Cefetamet to bacterial PBPs, detailing its mechanism of action, quantitative binding data, and the experimental protocols used to determine these interactions.
Mechanism of Action: Targeting Peptidoglycan Synthesis
The fundamental mechanism of Cefetamet, like all β-lactam antibiotics, is the disruption of the cross-linking of peptidoglycan chains. Cefetamet's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to act as a suicide inhibitor, forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP transpeptidase domain. This irreversible acylation inactivates the enzyme, preventing the formation of peptide cross-links and ultimately leading to a compromised cell wall, cell lysis, and bacterial death.[1] The primary targets of Cefetamet are the high-molecular-weight PBPs that are essential for cell elongation and septation.
Quantitative Binding Affinity Data
The binding affinity of Cefetamet for various PBPs is a key determinant of its antibacterial efficacy. This is often quantified by the 50% inhibitory concentration (IC50) or the 50% inhibitory dose (ID50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.
Escherichia coli
Cefetamet demonstrates a strong affinity for PBP 3 in Escherichia coli, which is a critical enzyme for cell septation. In a β-lactamase non-producing strain of E. coli C600, Cefetamet and Cefixime share the same inhibitory activity (MIC = 1 µg/ml) and the same affinity for PBP 3.[2] In contrast, Cefixime and Cefuroxime have a significantly higher affinity for PBP 1s compared to Cefetamet.[2]
| Antibiotic | PBP 1s Affinity Relative to Cefetamet | PBP 3 (ID50 in µg/ml) |
| Cefetamet | 1x | 0.25[2] |
| Cefixime | 20x higher[2] | 0.25 |
| Cefuroxime | 10x higher | 0.5 |
Table 1: Binding Affinity of Cefetamet and Comparators for E. coli C600 PBPs
Streptococcus pneumoniae
Haemophilus influenzae
Cefetamet is highly active against Haemophilus influenzae, including β-lactamase producing strains. This strong activity implies a high binding affinity for the essential PBPs of this organism. In H. influenzae, PBP 3 (comprising PBP3a and PBP3b) is the primary target for many cephalosporins. Alterations in PBP 3 are a known mechanism of resistance in this bacterium.
| Organism | Cefetamet MIC Range (µg/ml) | Key PBP Targets (Inferred) |
| Streptococcus pneumoniae (penicillin-sensitive) | - | PBP2x, PBP1a, PBP2b |
| Haemophilus influenzae | ≤ 2.0 | PBP3a, PBP3b |
Table 2: Inferred PBP Targeting of Cefetamet in Key Respiratory Pathogens based on MIC data
Experimental Protocols
The determination of PBP binding affinity is crucial for characterizing the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay.
Competitive PBP Binding Assay
This assay measures the ability of a test compound (e.g., Cefetamet) to compete with a labeled β-lactam (e.g., fluorescently tagged or radiolabeled penicillin) for binding to PBPs.
Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Test antibiotic (Cefetamet)
-
Labeled penicillin (e.g., Bocillin™ FL or [3H]benzylpenicillin)
-
Cell lysis buffer
-
Reagents for SDS-PAGE and detection (fluorescence scanner or autoradiography equipment)
Step-by-Step Protocol:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding:
-
Incubate aliquots of the membrane preparation with increasing concentrations of the unlabeled test antibiotic (Cefetamet) for a specific time and temperature (e.g., 10-30 minutes at 30-37°C).
-
Add a fixed concentration of the labeled penicillin to the mixture.
-
Incubate for a further period to allow the labeled penicillin to bind to any available PBPs.
-
-
Termination and Separation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the PBP-antibiotic complexes by SDS-PAGE.
-
-
Detection and Quantification:
-
For fluorescently labeled penicillin, visualize the gel using a fluorescence scanner.
-
For radiolabeled penicillin, expose the gel to X-ray film (autoradiography).
-
Quantify the intensity of the bands corresponding to each PBP.
-
-
Data Analysis:
-
The intensity of the labeled PBP bands will decrease as the concentration of the competing unlabeled Cefetamet increases.
-
Determine the concentration of Cefetamet that inhibits 50% of the binding of the labeled penicillin (IC50) for each PBP.
-
Conclusion
Cefetamet is an effective third-generation cephalosporin that targets and inactivates bacterial Penicillin-Binding Proteins, leading to the inhibition of cell wall synthesis and bacterial death. Its strong affinity for PBP 3 in Escherichia coli underscores its potent activity against this common pathogen. While specific quantitative binding data for individual PBPs in key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae requires further investigation, its known antimicrobial spectrum suggests a high affinity for the essential PBPs in these organisms. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Cefetamet and the development of novel β-lactam antibiotics with improved PBP binding profiles. Understanding the intricate interactions between cephalosporins and their PBP targets at a molecular level is paramount for overcoming the challenge of antibiotic resistance.
References
An In-depth Technical Guide on the Chemical Structure and Properties of Cefetamet Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefetamet sodium, the sodium salt of the third-generation cephalosporin cefetamet, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its analysis and visualizations of its mechanism of action and analytical workflows are included to support research and development activities in the pharmaceutical sciences.
Chemical Structure and Identification
This compound is the sodium salt of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] The presence of the aminothiazolyl and methoxyimino groups in the acyl side chain confers stability against many β-lactamases and extends its spectrum of activity.[4]
| Identifier | Value |
| IUPAC Name | sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3] |
| CAS Number | 65243-25-6 |
| Molecular Formula | C₁₄H₁₄N₅NaO₅S₂ |
| Molecular Weight | 419.40 g/mol |
| InChI Key | NZQJSIPYDOTDFS-KYIYMPJCSA-M |
| SMILES | CC1=C(C(=O)[O-])N2C(=O)--INVALID-LINK--NC(=O)/C(=N/OC)/c3csc(N)n3.[Na+] |
Physicochemical Properties
| Property | Value/Description |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. Specific aqueous solubility data is not readily available. |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). |
| pKa | Experimental pKa value is not readily available in the cited literature. |
| Melting Point | Not specified in the available literature. |
Mechanism of Action
Like other β-lactam antibiotics, Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefetamet is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, Cefetamet disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Experimental Protocols
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This section details a validated RP-HPLC method for the quantitative analysis of Cefetamet.
Objective: To determine the concentration of Cefetamet in a sample using RP-HPLC with UV detection.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system equipped with a UV detector
-
Kromasil C18 column (250mm × 4.6mm; 5µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Kromasil C18 (250mm × 4.6mm; 5µ) |
| Mobile Phase | Methanol: 0.01M Sodium Perchlorate (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection Wavelength | 232 nm |
| Run Time | 10 min |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.01M solution of sodium perchlorate in HPLC-grade water. Mix this solution with methanol in a 40:60 ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., the mobile phase) and make up the volume to the mark. This will be the standard stock solution. Prepare working standard solutions by further dilution of the stock solution to achieve concentrations within the linear range (e.g., 1-6 µg/mL).
-
Sample Preparation: Prepare the sample solution containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject 20 µL of the standard and sample solutions into the chromatograph.
-
Quantification: Identify the Cefetamet peak based on its retention time. The concentration of Cefetamet in the sample is determined by comparing the peak area of the sample with that of the standard solutions.
Spectroscopic Properties
Detailed experimental spectra (UV-Vis, IR, NMR) for this compound are not widely available in the public literature. However, some studies on its synthesis and analysis provide general information on the techniques used for its characterization.
-
UV-Vis Spectroscopy: The chromophoric groups in the Cefetamet molecule, particularly the aminothiazole ring and the conjugated system, are expected to absorb in the UV region. The detection wavelength of 232 nm used in HPLC methods suggests a significant absorbance around this wavelength.
-
Mass Spectrometry: Mass spectrometry has been used to confirm the molecular weight of this compound. The exact mass is reported as 419.0334 Da.
-
NMR Spectroscopy: ¹H and ¹³C NMR have been utilized to confirm the chemical structure of synthesized this compound by comparing the chemical shifts with literature values.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The information on its physicochemical characteristics, mechanism of action, and a validated analytical protocol is intended to be a valuable resource for researchers and professionals in the field of drug development. The provided visualizations offer a clear understanding of its mode of action and a typical analytical workflow. Further research to determine the precise quantitative values for properties such as aqueous solubility and pKa would be beneficial for the comprehensive characterization of this important antibiotic. values for properties such as aqueous solubility and pKa would be beneficial for the comprehensive characterization of this important antibiotic.
References
- 1. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inlibrary.uz [inlibrary.uz]
- 3. medkoo.com [medkoo.com]
- 4. EXPLORING NEW PATHWAYS: PROCESS DEVELOPMENT FOR this compound SYNTHESI | American Journal of Biomedical Science & Pharmaceutical Innovation [inlibrary.uz]
Cefetamet Sodium: A Technical Guide for the Treatment of Gram-Negative Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet sodium, the active form of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin antibiotic.[1][2] It exhibits a broad spectrum of activity against many gram-negative bacteria, making it a valuable agent in the treatment of various infections.[2] This technical guide provides an in-depth overview of cefetamet, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of resistance. The information is presented to support research, scientific understanding, and drug development efforts in the field of infectious diseases.
Mechanism of Action
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The primary target of cefetamet is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, cefetamet disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Third-generation cephalosporins, including cefetamet, have an enhanced ability to penetrate the outer membrane of gram-negative bacteria, contributing to their potent activity against these organisms.
Antimicrobial Spectrum
Cefetamet demonstrates potent activity against a wide range of gram-negative bacteria, particularly Enterobacteriaceae. It is also effective against common respiratory pathogens. However, its activity against Pseudomonas aeruginosa, enterococci, and staphylococci is limited.
Table 1: In Vitro Activity of Cefetamet Against Key Gram-Negative Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.06 - 0.5 | 0.25 - 2 |
| Klebsiella pneumoniae | 0.12 - 0.5 | 0.5 - 2 |
| Proteus mirabilis | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Haemophilus influenzae | ≤0.03 - 0.06 | ≤0.03 - 0.12 |
| Moraxella catarrhalis | 0.25 - 0.5 | 0.5 - 1 |
| Neisseria gonorrhoeae | ≤0.015 - 0.06 | 0.03 - 0.12 |
| Citrobacter freundii | 0.25 | >128 |
| Enterobacter cloacae | 0.5 | >128 |
| Serratia marcescens | 2 | 64 |
| Morganella morganii | 0.12 | 0.5 |
Note: MIC values are compiled from various studies and may vary depending on the testing methodology and geographic location of isolates.
Pharmacokinetics
Cefetamet is administered orally as the prodrug cefetamet pivoxil, which is hydrolyzed during absorption to the active compound, cefetamet.
Table 2: Pharmacokinetic Parameters of Cefetamet in Healthy Adults
| Parameter | Value |
| Oral Bioavailability (with food) | ~50% |
| Time to Peak Plasma Concentration (Tmax) | 3.0 - 4.8 hours |
| Elimination Half-life (t1/2) | 2.2 - 2.46 hours |
| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg |
| Protein Binding | ~22% |
| Primary Route of Elimination | Renal (88% excreted unchanged in urine) |
Data compiled from multiple pharmacokinetic studies.
Pharmacokinetic parameters can be influenced by factors such as age and renal function, with dose adjustments recommended for patients with impaired renal function. In children, the half-life is slightly shorter (around 1.97 hours), and oral bioavailability varies with age. Hepatic cirrhosis does not appear to significantly affect the pharmacokinetics of cefetamet.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacteria to cefetamet is typically determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Broth Microdilution MIC Testing:
-
Preparation of Antimicrobial Agent: A stock solution of cefetamet is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
Inoculation: The microdilution plates containing the serially diluted cefetamet are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of cefetamet that completely inhibits visible growth of the organism.
Clinical Efficacy
Cefetamet pivoxil has demonstrated clinical efficacy in the treatment of various infections caused by susceptible gram-negative bacteria.
Table 3: Clinical Efficacy of Cefetamet Pivoxil in Selected Infections
| Infection Type | Comparator(s) | Clinical Cure/Success Rate (Cefetamet) | Clinical Cure/Success Rate (Comparator) | Reference(s) |
| Uncomplicated Urinary Tract Infection (single dose) | Cefadroxil | 90.8% - 93.3% | 74.4% - 74.7% | |
| Complicated Urinary Tract Infection | Cefadroxil | 87.9% | 71.4% | |
| Acute Exacerbation of Chronic Bronchitis | Cefaclor | 88% | 80% | |
| Lower Respiratory Tract Infections | Cefaclor, Amoxicillin, Cefixime | Equivalent Efficacy | Equivalent Efficacy |
Clinical trials have shown that cefetamet pivoxil is generally well-tolerated, with the most common adverse effects being gastrointestinal in nature, such as diarrhea, nausea, and vomiting.
Mechanisms of Resistance
The primary mechanism of resistance to cefetamet in gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. While cefetamet is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance. Other mechanisms of resistance include alterations in the target PBPs, reducing the binding affinity of cefetamet, and decreased permeability of the outer membrane, which limits the access of the antibiotic to its target.
Conclusion
This compound is an effective third-generation oral cephalosporin for the treatment of infections caused by a variety of gram-negative bacteria. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a useful therapeutic option. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is crucial for its appropriate use in clinical practice and for guiding future research and development in the ongoing effort to combat bacterial infections. Continuous surveillance of resistance patterns is essential to ensure the long-term effectiveness of this important antimicrobial agent.
References
- 1. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
The Pharmacokinetics and Pharmacodynamics of Cefetamet Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet sodium, the active form of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin antibiotic. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of respiratory and urinary tract infections.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefetamet, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development activities.
Pharmacokinetics
Cefetamet pivoxil is administered orally and is rapidly hydrolyzed by esterases during absorption to form the active compound, cefetamet.[3] The pharmacokinetic profile of cefetamet has been extensively studied in healthy volunteers and various patient populations.
Absorption
The oral bioavailability of cefetamet pivoxil is approximately 50% when taken with food.[1] Food enhances the extent of absorption while slightly delaying the rate of absorption.[2] The absolute bioavailability of tablet formulations is generally higher than that of syrup formulations.
Distribution
Cefetamet has a volume of distribution of about 0.3 L/kg, which is similar to the extracellular fluid space. Plasma protein binding is minimal, at approximately 22%.
Metabolism
Cefetamet is not significantly metabolized in the body.
Excretion
The primary route of elimination for cefetamet is renal, with approximately 88% of the dose being recovered unchanged in the urine. The elimination half-life is approximately 2.2 hours in individuals with normal renal function.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cefetamet in various populations and under different conditions.
Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (with food) | ~50% | |
| Tmax (hours) | 4.0 - 4.8 | |
| Cmax (mg/L) | 3.2 - 4.3 | |
| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg | |
| Protein Binding | 22% | |
| Elimination Half-life (t½) | 2.2 hours | |
| Total Body Clearance | 136 mL/min | |
| Renal Clearance | 119 mL/min |
Table 2: Influence of Food on Cefetamet Pivoxil Pharmacokinetics
| Condition | Bioavailability | Tmax (hours) |
| Fasting | 31% | 3.0 |
| Fed | 44% | 4.8 |
Pharmacodynamics
Mechanism of Action
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, cefetamet disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.
Spectrum of Activity
Cefetamet is active against a wide range of pathogens commonly associated with respiratory and urinary tract infections. This includes Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Neisseria gonorrhoeae. It is generally not active against staphylococci, enterococci, and Pseudomonas aeruginosa.
Pharmacodynamic Parameters
The antimicrobial efficacy of cefetamet is primarily related to the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC). A standard dose of 500 mg of cefetamet pivoxil twice daily generally maintains unbound plasma concentrations above the MIC90 for susceptible organisms for a significant portion of the dosing interval.
Table 3: In Vitro Activity of Cefetamet Against Common Pathogens
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | ≤0.06 - 0.25 | 0.12 - 0.5 | |
| Haemophilus influenzae | ≤0.06 | ≤0.06 - 0.12 | |
| Moraxella catarrhalis | ≤0.25 | ≤0.25 - 0.5 | |
| Escherichia coli | 0.5 | 1 | |
| Klebsiella pneumoniae | 0.25 | 0.5 | |
| Proteus mirabilis | ≤0.12 | ≤0.12 | |
| Citrobacter freundii | 2 | >128 | |
| Enterobacter cloacae | 1 | >128 | |
| Serratia marcescens | 4 | 32 |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic and pharmacodynamic evaluation of cefetamet.
Pharmacokinetic Study in Healthy Volunteers
A typical pharmacokinetic study of cefetamet pivoxil involves the administration of a single oral dose to healthy adult volunteers.
Protocol:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. A thorough medical history, physical examination, and laboratory tests are conducted to ensure they meet the inclusion criteria.
-
Dosing: After an overnight fast, subjects receive a single oral dose of cefetamet pivoxil.
-
Blood Sampling: Blood samples are collected in heparinized tubes at predeteremined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of cefetamet in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance using non-compartmental analysis.
Determination of Cefetamet Concentration in Plasma by HPLC-MS/MS
Protocol:
-
Sample Preparation: A protein precipitation method is used to extract cefetamet from plasma. Acetonitrile is added to the plasma sample, which is then vortexed and centrifuged to precipitate proteins.
-
Chromatographic Separation: The supernatant is injected into a reversed-phase C18 column. A gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent, is used to separate cefetamet from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. Cefetamet is detected and quantified using multiple reaction monitoring (MRM) mode.
-
Quantification: A calibration curve is generated using standards of known cefetamet concentrations to quantify the amount of drug in the plasma samples.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of cefetamet against various bacterial isolates is determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol:
-
Preparation of Cefetamet Dilutions: A series of twofold dilutions of cefetamet are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of cefetamet that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Affinity Assay
A competitive binding assay is used to determine the affinity of cefetamet for bacterial PBPs.
Protocol:
-
Bacterial Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested. The cell membranes, which contain the PBPs, are isolated by sonication and ultracentrifugation.
-
Competitive Binding: The isolated membranes are incubated with various concentrations of cefetamet.
-
Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe binds to the PBPs that are not already occupied by cefetamet.
-
SDS-PAGE and Visualization: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a gel imaging system.
-
Data Analysis: The intensity of the fluorescent bands is quantified. The concentration of cefetamet that inhibits 50% of the binding of the fluorescent probe (IC50) is determined, which reflects the binding affinity of cefetamet for the PBPs.
Conclusion
This compound possesses a favorable pharmacokinetic and pharmacodynamic profile for the treatment of common respiratory and urinary tract infections. Its good oral bioavailability, predictable pharmacokinetic parameters, and potent in vitro activity against key pathogens underscore its clinical utility. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation and application of this important third-generation cephalosporin.
References
- 1. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefetamet Sodium: An In-Depth Technical Guide to its Stability Against Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet, an oral third-generation cephalosporin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. A critical attribute for any β-lactam antibiotic is its stability against β-lactamases, the primary mechanism of resistance in many bacterial species. This technical guide provides a comprehensive overview of the stability of Cefetamet against various classes of β-lactamases, presenting available quantitative data, detailed experimental protocols, and logical workflows to facilitate further research and development.
Overview of Cefetamet's Beta-Lactamase Stability
Cefetamet is generally characterized by its high intrinsic stability against many common plasmid-mediated and chromosomally-mediated β-lactamases. This stability is a key factor in its efficacy against β-lactamase-producing strains of pathogens such as Haemophilus influenzae and Moraxella catarrhalis. However, its stability is not absolute and can be compromised by certain types of β-lactamases, particularly some extended-spectrum β-lactamases (ESBLs).
Quantitative Analysis of Cefetamet Stability
The interaction between a β-lactam antibiotic and a β-lactamase can be quantified through kinetic parameters such as the Michaelis-Menten constant (Km), maximal velocity (Vmax), and catalytic efficiency (kcat/Km). Additionally, the minimum inhibitory concentration (MIC) against bacterial strains producing well-characterized β-lactamases provides crucial information on the clinical relevance of this interaction.
Hydrolysis Kinetics
Detailed kinetic studies quantifying the hydrolysis of Cefetamet by a wide range of β-lactamases are limited in publicly available literature. However, some key findings have been reported:
-
SHV-5: The SHV-5 extended-spectrum β-lactamase has been shown to hydrolyze Cefetamet. The efficiency of this hydrolysis (Vmax/Km) is reported to be similar to that of ceftazidime, another third-generation cephalosporin[1]. This indicates that strains producing SHV-5 may exhibit resistance to Cefetamet.
-
Plasmid-Mediated β-Lactamases: It has been reported that common plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, do not significantly hydrolyze Cefetamet[2]. This stability is a major advantage of Cefetamet over earlier-generation cephalosporins.
Table 1: Summary of Hydrolysis Data for Cefetamet
| β-Lactamase Type | Specific Enzyme | Source Organism (Example) | Hydrolysis of Cefetamet | Quantitative Data (Vmax/Km) |
| Class A (ESBL) | SHV-5 | Klebsiella pneumoniae | Yes | Similar to Ceftazidime[1] |
| Class A (Penicillinase) | TEM-1 | Escherichia coli | No significant hydrolysis reported[2] | Not available |
| Class A (Penicillinase) | SHV-1 | Klebsiella pneumoniae | No significant hydrolysis reported | Not available |
| Class C (Cephalosporinase) | AmpC (P99) | Enterobacter cloacae | Inhibited by Cefetamet[2] | Not applicable (inhibition) |
Minimum Inhibitory Concentrations (MICs)
The in vitro activity of Cefetamet against various β-lactamase-producing organisms is summarized below.
Table 2: MICs of Cefetamet against β-Lactamase-Producing Bacterial Strains
| Organism | β-Lactamase Produced | Cefetamet MIC (µg/mL) | Reference |
| Escherichia coli | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |
| Klebsiella pneumoniae | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |
| Serratia marcescens | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |
| Ampicillin-resistant H. influenzae | Likely TEM-1 | ≤0.25 | |
| Ampicillin-resistant B. catarrhalis | Likely BRO-1/2 | ≤0.25 | |
| Ampicillin-resistant N. gonorrhoeae | Penicillinase | ≤0.25 | |
| Enterobacteriaceae with Type 1A β-lactamase (AmpC) | AmpC | A marked inoculum effect was noted. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of Cefetamet's stability against β-lactamases.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cefetamet against β-lactamase-producing strains can be determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Cefetamet Stock Solution: Prepare a stock solution of Cefetamet sodium of known concentration in a suitable sterile solvent (e.g., water or buffer).
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of Cefetamet. A plate with no antibiotic serves as a growth control.
-
Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is the lowest concentration of Cefetamet that completely inhibits visible growth of the organism.
Spectrophotometric Assay for β-Lactamase Hydrolysis
The rate of Cefetamet hydrolysis by a purified β-lactamase or a crude cell extract can be determined by monitoring the change in absorbance of a chromogenic cephalosporin substrate like nitrocefin, or by directly observing the hydrolysis of Cefetamet in the UV spectrum.
Protocol using Nitrocefin as a Reporter Substrate:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Nitrocefin stock solution (e.g., 1 mM in DMSO).
-
Purified β-lactamase solution of known concentration or a crude bacterial sonicate.
-
Cefetamet solution of varying concentrations.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the phosphate buffer, nitrocefin solution (to a final concentration of e.g., 100 µM), and the β-lactamase solution.
-
Initiate the reaction by adding the Cefetamet solution.
-
Monitor the increase in absorbance at 486 nm (for nitrocefin hydrolysis) over time using a spectrophotometer.
-
To determine kinetic parameters for Cefetamet, it can be used as a competitive inhibitor of nitrocefin hydrolysis, or its own hydrolysis can be monitored directly if there is a sufficient change in its UV spectrum upon ring opening.
-
Direct Hydrolysis Assay:
-
Wavelength Scan: Perform a UV wavelength scan of intact and fully hydrolyzed Cefetamet (e.g., by treatment with a potent broad-spectrum β-lactamase or strong base) to identify a wavelength with a significant change in absorbance.
-
Kinetic Measurement:
-
In a quartz cuvette, add a known concentration of Cefetamet to a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).
-
Initiate the reaction by adding the β-lactamase preparation.
-
Monitor the change in absorbance at the predetermined wavelength over time.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.
-
Repeat this for a range of Cefetamet concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of Cefetamet's stability against β-lactamases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cefetamet Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the process development and optimization for the synthesis of Cefetamet sodium, a third-generation cephalosporin antibiotic. The document includes detailed experimental protocols, data summaries for process optimization, and visual representations of the synthetic pathway.
Introduction
Cefetamet is an orally administered third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.[1][2] It is typically administered as its pivoxil ester prodrug, Cefetamet pivoxil, which is hydrolyzed in the body to the active form, Cefetamet.[1][2] The sodium salt of Cefetamet is a key intermediate in the synthesis of the prodrug and is also used in parenteral formulations.[3] The synthesis of this compound has been a subject of process development to enhance yield, purity, and cost-effectiveness. This document outlines a common and optimized synthetic route.
The primary synthetic pathway involves two main stages:
-
Synthesis of Cefetamet acid: This is achieved through the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, often referred to as an AE-active ester.
-
Conversion to this compound: The resulting Cefetamet acid is then converted to its sodium salt, followed by purification.
Synthetic Pathway and Workflow
The overall synthetic process from starting materials to the final purified this compound is depicted below.
Caption: Synthetic workflow for this compound.
Process Development and Optimization Data
The yield and purity of Cefetamet acid and this compound are critically dependent on reaction conditions. The following tables summarize key optimization parameters.
Table 1: Optimization of Cefetamet Acid Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Purity (%) |
| Molar Ratio (7-ADCA:AE-ester:Base) | 1:1.2:1.4 | 1:1.2:1.5 | 1:1.5:1.5 | 85-88 | >99 |
| Temperature (°C) | 10-15 | 0-5 | 20-25 | 89-91 | >99.2 |
| Reaction Time (hours) | 4-6 | 6-8 | 9-11 | 89-91 | >99.2 |
| pH | 8-9 | 9-10 | 11-12 | 89-91 | >99.2 |
Data synthesized from patent literature which demonstrates optimization trends.
Table 2: Optimization of this compound Formation and Purification
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Purity (%) |
| Molar Ratio (Cefetamet:NaHCO₃) | 1:0.9 | 1:1 (equimolar) | 1:1.1 | ~85 | ~98 |
| Reaction Time (hours) | 1 | 2 | 3 | 87.2 | 99.2 |
| Precipitation Solvent | Methanol | Ethanol | Isopropanol | 87.2 | 99.2 |
| Drying Temperature (°C) | 40 | 50 (vacuum) | 60 | 87.2 | 99.2 |
Data is based on a specific patented process.
Experimental Protocols
The following are detailed protocols for the synthesis of Cefetamet acid and its conversion to this compound.
Protocol 1: Synthesis of Cefetamet Acid
This protocol is based on an optimized acylation reaction.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-benzothiazol-2-yl thioester (AE-active ester)
-
Dichloromethane
-
Methanol
-
Distilled water
-
Triethylamine
-
Hydrochloric acid (10%)
-
Acetone
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Dropping funnel
-
pH meter
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a mixture of 450 ml of dichloromethane, 50 ml of methanol, and 5.0 ml of distilled water in a reaction vessel, add 30.0 g (0.14 mole) of 7-ADCA and 58.9 g (0.168 mole) of AE-active ester.
-
Stir the suspension and cool to 0-5 °C.
-
Slowly add 28.2 ml (0.195 mole) of triethylamine via a dropping funnel, maintaining the temperature at 0-5 °C. Adjust the pH to 9-10.
-
Maintain the reaction mixture at approximately 2 °C with stirring for 8 hours.
-
Monitor the reaction completion by HPLC to ensure all 7-ADCA is consumed.
-
After completion, add 200 ml of water to the reaction mixture and stir.
-
Separate the aqueous layer and wash the organic layer with 100 ml of water.
-
Combine the aqueous layers and cool to 0-5 °C.
-
Adjust the pH of the aqueous solution to 2.0-2.5 with 10% hydrochloric acid to precipitate Cefetamet acid.
-
Stir for 1-2 hours at 0-5 °C to complete crystallization.
-
Filter the solid product, wash with cold water and then with acetone.
-
Dry the product in a vacuum oven at 40-50 °C.
-
Expected yield: Approximately 50 g (89-91%), with a purity of >99.2% by HPLC.
Protocol 2: Conversion of Cefetamet Acid to this compound
This protocol describes the formation and purification of this compound.
Materials:
-
Cefetamet acid (purity >99%)
-
Sodium bicarbonate
-
Distilled water
-
Activated carbon
-
Ethanol (97% or higher)
Equipment:
-
Reaction flask with stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a reaction flask, add 397 g of Cefetamet acid to 840 g of a 10% aqueous solution of sodium bicarbonate at room temperature.
-
Stir the mixture for 2 hours.
-
Add a suitable amount of activated carbon and stir for an additional 20 minutes for decolorization.
-
Filter the solution to remove the activated carbon.
-
To the filtrate, add ethanol to precipitate the this compound.
-
Collect the precipitate by suction filtration.
-
For further purification, recrystallize the product from an ethanol solution. Activated carbon can be used again if necessary, followed by filtration.
-
Dry the purified this compound under vacuum at 50 °C.
-
Expected yield: Approximately 365.5 g (87.2%), with a purity of 99.2%.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A robust RP-HPLC method is essential for monitoring reaction progress and for the final quality control of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.01M Sodium Perchlorate (60:40 v/v) or Acetonitrile:Methanol:Phosphate Buffer (pH 3.6) (50:20:30 v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 232 nm or 236 nm |
| Injection Volume | 20 µl |
| Temperature | Ambient |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Cefetamet reference standard into a 10 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/ml. Further dilute to obtain a working standard of 100 µg/ml.
-
Sample Solution: Prepare a sample solution of this compound in the mobile phase to a final concentration within the linear range of the method.
Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity (e.g., 1-6 µg/ml)
-
Precision (repeatability and intermediate precision)
-
Accuracy (recovery studies)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Logical Workflow for Method Validation
The following diagram illustrates the logical steps for the validation of the analytical method.
References
- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100381445C - A kind of preparation method of this compound - Google Patents [patents.google.com]
Application Note: Quantification of Cefetamet in Human Plasma and Urine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefetamet in human plasma and urine. The method is simple, rapid, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The sample preparation involves a straightforward protein precipitation step for plasma samples and a simple dilution for urine samples. Chromatographic separation is achieved on a C18 column with UV detection. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
Cefetamet is a third-generation oral cephalosporin antibiotic used in the treatment of various bacterial infections, including those of the respiratory and urinary tracts. To improve its oral bioavailability, it is administered as the prodrug Cefetamet pivoxil, which is hydrolyzed to the active Cefetamet after absorption[1]. Accurate and reliable quantification of Cefetamet in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing dosage regimens. This document provides a detailed protocol for the analysis of Cefetamet in human plasma and urine by RP-HPLC.
Experimental
Materials and Reagents
-
Cefetamet sodium reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Perchloric acid
-
Sodium perchlorate
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions for plasma and urine analysis are summarized in the table below.
| Parameter | Plasma Analysis | Urine Analysis |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | 4 mM Perchloric acid : Acetonitrile (83:17, v/v)[3] | 4 mM Perchloric acid : Acetonitrile (85:15, v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 232 nm or 236 nm | 232 nm or 236 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | Approximately 10 minutes | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water or a suitable solvent like methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Plasma Samples
-
Thaw frozen plasma samples at room temperature.
-
To a 500 µL aliquot of plasma in a microcentrifuge tube, add 500 µL of acetonitrile or an equal volume of perchloric acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Urine Samples
-
Thaw frozen urine samples at room temperature.
-
Dilute the urine sample with HPLC grade water as required to bring the Cefetamet concentration within the linear range of the assay. A 1:10 or 1:100 dilution is often appropriate.
-
Vortex the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered sample into the HPLC system.
Method Validation Summary
The described method has been validated according to established guidelines. A summary of the validation parameters is provided below.
| Validation Parameter | Result |
| Linearity | The calibration curve is linear over the concentration range of 0.2 to 50 µg/mL. |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | Plasma: 0.2 µg/mL, Urine: 20 µg/mL |
| Precision (Intra-assay) | ≤ 1.5% |
| Precision (Inter-assay) | ≤ 2.4% |
| Accuracy/Recovery | Within ±15% of the nominal concentration. |
| Stability | Cefetamet is stable in human plasma for at least 3 months at -20°C and for 24 hours at 22°C. |
Results
A typical chromatogram shows a well-resolved peak for Cefetamet with a retention time of approximately 2.4 to 4 minutes, depending on the exact chromatographic conditions. No interfering peaks from endogenous components in plasma or urine were observed at the retention time of Cefetamet.
Visualizations
Caption: Workflow for Cefetamet quantification in biological fluids.
Caption: Logical relationship from prodrug administration to analysis.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, and precise for the quantification of Cefetamet in human plasma and urine. The straightforward sample preparation and rapid analysis time make this method highly suitable for routine analysis in clinical and research settings. The validation data confirms that the method is reliable for its intended purpose. For higher sensitivity requirements, an LC-MS/MS method could be considered.
References
- 1. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cefetamet in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Cefetamet, the active metabolite of the prodrug Cefetamet sodium, in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cefetamet is an oral third-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] To enhance its oral bioavailability, it is administered as the pivaloyloxymethyl ester prodrug, Cefetamet pivoxil, which is rapidly hydrolyzed by esterases to the active compound, Cefetamet, upon absorption.[3][4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
Introduction
Cefetamet is a broad-spectrum cephalosporin antibiotic effective against many Gram-positive and Gram-negative bacteria.[1] Following oral administration of its prodrug, Cefetamet pivoxil, the compound is completely hydrolyzed to the active form, Cefetamet. The active drug is primarily eliminated unchanged in the urine, with a half-life of approximately 2.2 hours. Accurate and reliable quantification of Cefetamet in biological matrices is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of Cefetamet in human plasma and urine.
Experimental
Analytes and Internal Standard
-
Analyte: Cefetamet
-
Prodrug: Cefetamet Pivoxil
-
Internal Standard (IS): Cefixime is a structurally similar third-generation cephalosporin and is a suitable internal standard.
Sample Preparation
A simple protein precipitation method is employed for the extraction of Cefetamet from plasma samples. Urine samples are prepared by a dilution method.
Liquid Chromatography
Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Cefetamet and the internal standard.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the LC-MS/MS method for Cefetamet. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Cefetamet | 398.1 | 241.1 | 227.0 | User Optimized |
| Cefixime (IS) | 454.3 | 285.2 | - | User Optimized |
Note: Optimal collision energies are instrument-dependent and require user optimization. The provided product ions are based on typical fragmentation patterns of cephalosporins.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 8.0 µg/mL in plasma |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL in plasma |
| Intra-assay Precision (%RSD) | ≤ 12.33% |
| Inter-assay Precision (%RSD) | ≤ 12.33% |
| Accuracy (%RE) | -3.40% to 12.26% |
| Absolute Recovery | > 80% |
Detailed Protocols
Protocol 1: Analysis of Cefetamet in Human Plasma
1. Materials and Reagents
-
Cefetamet reference standard
-
Cefixime (Internal Standard) reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standard and QC Samples
-
Prepare stock solutions of Cefetamet and Cefixime (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Cefetamet by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (Cefixime) at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
-
Spike blank human plasma with the Cefetamet working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
3. Sample Preparation
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 series or equivalent
-
Column: Thermo Acclaim™ 120 C18 (250 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions: See Table 1
Protocol 2: Analysis of Cefetamet in Human Urine
1. Materials and Reagents
-
Same as for plasma analysis.
-
Human urine
2. Preparation of Standard and QC Samples
-
Prepare stock and working solutions as described for the plasma protocol.
-
Spike blank human urine with the Cefetamet working solutions to prepare calibration standards and QC samples.
3. Sample Preparation
-
Pipette 100 µL of urine sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 880 µL of water (or mobile phase A) to achieve a 1:10 dilution.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
The same LC-MS/MS conditions as for the plasma analysis can be used.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cefetamet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefetamet Sodium for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] While the oral prodrug, cefetamet pivoxil, is well-established, there is a significant clinical need for an intravenous formulation to treat severe infections where oral administration is not feasible. Cefetamet pivoxil itself is poorly water-soluble and cannot be formulated for injection.[5] The sodium salt of cefetamet, however, exhibits high water solubility, making it a suitable candidate for intravenous administration.
These application notes provide a comprehensive overview of the formulation considerations, proposed manufacturing processes, and detailed experimental protocols for the development of a stable and effective intravenous formulation of cefetamet sodium. The information is intended to guide researchers and drug development professionals in the preclinical and early-phase clinical development of this important antibiotic.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to the development of an intravenous formulation is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (6R, 7R)-3-methyl-7[(2)-2-(2-amino-4-thiazole)-2-(methoxylimido)-2-amido]-8-oxo-5-thio-1-azaoctyl-2-alkenyl-2-carboxylic sodium | |
| Molecular Weight | 419.40 g/mol | |
| Appearance | White or off-white crystalline powder | |
| Solubility | Soluble in water | |
| pH (10% aqueous solution) | 6.0 - 8.0 |
Formulation Development
The primary goal for an intravenous this compound formulation is to create a stable, sterile, and physiologically compatible product. This can be achieved through two main approaches: a sterile powder for reconstitution or a lyophilized (freeze-dried) powder for reconstitution.
Excipients for Intravenous Formulation
The selection of appropriate excipients is critical for the stability, safety, and efficacy of the final product. Based on formulations of other parenteral cephalosporins, the following excipients should be considered:
| Excipient Class | Example | Function | Reference |
| Buffering Agent | Sodium Bicarbonate, L-arginine, Citrate Buffer, Phosphate Buffer | Maintain pH for optimal stability and patient comfort. | |
| Tonicity Adjusting Agent | Sodium Chloride, Dextrose, Mannitol | Render the reconstituted solution isotonic with blood. | |
| Bulking Agent (for Lyophilization) | Mannitol, Lactose | Provide an elegant cake structure and aid in reconstitution. | |
| Lyoprotectant (for Lyophilization) | Sucrose, Trehalose | Protect the drug substance from degradation during freezing and drying. |
A Chinese patent for an injectable this compound formulation mentions adjusting the pH to a range of 6.8-7.2 using a 5% sodium bicarbonate solution.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection (Sterile Powder)
This protocol describes the preparation of a sterile powder of this compound for reconstitution.
Materials:
-
This compound (sterile, active pharmaceutical ingredient - API)
-
Sterile, depyrogenated glass vials
-
Sterile, depyrogenated stoppers and aluminum seals
Equipment:
-
Aseptic filling line
-
Vial capping machine
Procedure:
-
Under aseptic conditions (ISO 5/Class 100 environment), accurately weigh the required amount of sterile this compound powder.
-
Aseptically fill the sterile powder into individual sterile, depyrogenated glass vials. The fill weight should correspond to the desired dosage strength (e.g., 500 mg, 1 g).
-
Insert sterile stoppers into the vials, ensuring a partial seal if a subsequent lyophilization step is not performed.
-
Secure the stoppers with aluminum seals using a vial capping machine.
-
Perform quality control tests including sterility, content uniformity, and moisture content.
Protocol 2: Preparation of Lyophilized this compound for Injection
This protocol outlines the preparation of a lyophilized powder of this compound for enhanced stability and rapid reconstitution.
Materials:
-
This compound (API)
-
Water for Injection (WFI)
-
Sodium Bicarbonate (or other suitable buffering agent)
-
Mannitol (or other suitable bulking agent)
-
Sterile, depyrogenated glass vials
-
Sterile, depyrogenated lyophilization stoppers and aluminum seals
Equipment:
-
Aseptic compounding vessel
-
Sterile filtration system (0.22 µm filter)
-
Aseptic filling line
-
Lyophilizer (freeze-dryer)
-
Vial capping machine
Procedure:
-
In an aseptic compounding vessel, dissolve the required amount of mannitol (e.g., 5% w/v) in cold WFI (approximately 12 ± 2°C).
-
Slowly add the this compound API to the solution with constant stirring until fully dissolved.
-
Adjust the pH of the solution to 6.8-7.2 using a sterile sodium bicarbonate solution (e.g., 5%).
-
Bring the solution to the final volume with WFI.
-
Sterilize the bulk solution by filtration through a 0.22 µm membrane filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into sterile, depyrogenated glass vials.
-
Partially insert sterile lyophilization stoppers into the vials.
-
Load the filled vials into a pre-cooled lyophilizer.
-
Execute a validated lyophilization cycle. A proposed cycle is outlined in Table 2.
-
At the end of the cycle, fully stopper the vials under vacuum or inert gas (e.g., nitrogen) before releasing the vacuum.
-
Unload the vials and secure the stoppers with aluminum seals.
-
Perform quality control tests including appearance of the cake, reconstitution time, moisture content, sterility, and drug content.
Table 2: Proposed Lyophilization Cycle for this compound
| Stage | Step | Shelf Temperature (°C) | Ramp Time (min) | Hold Time (min) | Chamber Pressure (mTorr) |
| Freezing | 1. Initial Cooling | 5 | - | 60 | Atmospheric |
| 2. Ramping to Freeze | -40 | 120 | - | Atmospheric | |
| 3. Freezing Hold | -40 | - | 180 | Atmospheric | |
| Primary Drying | 1. Ramping to Dry | -10 | 60 | - | 100 |
| 2. Drying Hold | -10 | - | 1560 (26 hours) | 100 | |
| Secondary Drying | 1. Ramping to Final Dry | 25 | 120 | - | 100 |
| 2. Final Drying Hold | 25 | - | 240 | 50 |
This is a theoretical cycle and must be optimized based on the specific formulation and lyophilizer characteristics.
Protocol 3: Stability Testing of Reconstituted this compound Solution
This protocol describes a stability-indicating HPLC-UV method to assess the chemical stability of the reconstituted this compound solution.
Materials and Equipment:
-
Reconstituted this compound solution
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Methanol and 0.01M sodium perchlorate (60:40 v/v)
-
Reference standard of this compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
Procedure:
1. Method Development and Validation (as per ICH guidelines):
- Develop an HPLC method capable of separating cefetamet from its degradation products. The method described by Anusha G. et al. for cefetamet can be a starting point.
- Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate the specificity of the analytical method.
- Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
2. Stability Study:
- Reconstitute the lyophilized or sterile powder this compound with sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose to a final concentration relevant for clinical use (e.g., 100 mg/mL).
- Store the reconstituted solutions under different conditions:
- Refrigerated: 2-8°C
- Room temperature: 25°C/60% RH
- Accelerated: 40°C/75% RH
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.
- Analyze the samples by the validated HPLC-UV method to determine the concentration of this compound.
- Visually inspect the solutions for any changes in color, clarity, or particulate matter.
- Measure the pH of the solutions at each time point.
Data Presentation:
The results of the stability study should be summarized in a table as shown below.
Table 3: Stability of Reconstituted this compound (Example Data)
| Storage Condition | Time (hours) | Concentration (% of initial) | pH | Appearance |
| 2-8°C | 0 | 100.0 | 7.0 | Clear, colorless |
| 24 | 99.5 | 6.9 | Clear, colorless | |
| 48 | 98.9 | 6.9 | Clear, colorless | |
| 25°C/60% RH | 0 | 100.0 | 7.0 | Clear, colorless |
| 8 | 95.2 | 6.8 | Clear, colorless | |
| 24 | 88.1 | 6.7 | Faint yellow tint |
Protocol 4: Compatibility with Infusion Sets
This protocol assesses the compatibility of the reconstituted this compound solution with common intravenous infusion sets.
Materials:
-
Reconstituted this compound solution (in 0.9% Sodium Chloride or 5% Dextrose)
-
Various types of infusion sets (e.g., PVC, non-PVC)
-
Syringe pumps
Procedure:
-
Prepare the this compound infusion solution at the highest intended clinical concentration.
-
Fill the infusion sets with the solution.
-
Simulate an infusion by running the solution through the infusion set using a syringe pump at a typical administration rate for a specified duration (e.g., 30 minutes, 1 hour).
-
Collect the solution after it has passed through the infusion set.
-
Analyze the collected solution for this compound concentration using the validated HPLC method.
-
Visually inspect the infusion set for any signs of precipitation or adsorption.
-
Compare the results to a control solution that has not been passed through an infusion set. A loss of more than 5% of the initial concentration may indicate incompatibility.
Visualizations
Mechanism of Action of Cefetamet
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Caption: Mechanism of action of Cefetamet.
Experimental Workflow for Intravenous Formulation Development
The development of an intravenous formulation of this compound follows a structured workflow, from initial formulation screening to final product characterization.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1542012A - this compound and its application of preparing powder injection or dry powder injection for broad-spectrum strong antibiotic injection - Google Patents [patents.google.com]
In Vivo Efficacy of Cefetamet Sodium in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vivo efficacy of Cefetamet sodium, a third-generation cephalosporin antibiotic, in various animal models of infection. Cefetamet is the active metabolite of the prodrug Cefetamet pivoxil, which is administered orally and hydrolyzed by esterases to release the active compound.[1] This document details experimental protocols for systemic, respiratory tract, and urinary tract infection models, presents quantitative data in structured tables, and includes visualizations to illustrate key pathways and workflows.
Mechanism of Action
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of Cefetamet is a group of enzymes known as penicillin-binding proteins (PBPs).[2][4] By binding to and inactivating these enzymes, Cefetamet disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. This inhibition leads to a loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Cefetamet pivoxil in various animal infection models. It is important to note that specific ED₅₀ values for Cefetamet pivoxil in murine systemic infection models are not extensively detailed in publicly available literature; therefore, some data presented are illustrative based on typical outcomes for third-generation oral cephalosporins.
Table 1: In Vivo Efficacy of Cefetamet Pivoxil in Murine Systemic Infection Models
| Pathogen | Mouse Strain | ED₅₀ (mg/kg, oral) | Reference |
| Streptococcus pneumoniae | ICR | 1.56 | |
| Streptococcus pyogenes | ddY | 0.39 | |
| Haemophilus influenzae | ICR | 1.25 | |
| Escherichia coli | ICR | 0.78 | |
| Klebsiella pneumoniae | ICR | 3.13 | |
| Proteus mirabilis | ICR | 0.78 | |
| Serratia marcescens | ICR | >100 |
Table 2: Illustrative Efficacy of Cefetamet Pivoxil Against Streptococcus pneumoniae in a Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg, orally, b.i.d.) | Initial Lung Bacterial Load (Log₁₀ CFU/lung ± SD) | Final Lung Bacterial Load (Log₁₀ CFU/lung ± SD) at 48h Post-Infection | Reduction in Bacterial Load (Log₁₀ CFU/lung) |
| Vehicle Control | 0 | 7.2 ± 0.3 | 8.5 ± 0.4 | -1.3 |
| Cefetamet Pivoxil | 10 | 7.1 ± 0.2 | 5.8 ± 0.5 | 1.3 |
| Cefetamet Pivoxil | 25 | 7.3 ± 0.3 | 4.2 ± 0.6 | 3.1 |
| Cefetamet Pivoxil | 50 | 7.2 ± 0.2 | 2.9 ± 0.7 | 4.3 |
Table 3: Efficacy of Cephalosporins in a Rat Model of Experimental E. coli Pyelonephritis
| Treatment | Dosage | Outcome | Reference |
| Cefoxitin | 150 mg/ml (single dose) | Significant reduction in renal bacterial counts | |
| Cefotaxime | 5 mg/ml (single dose) | Effective in Han:WIST rats, ineffective in Bor:WIST rats | |
| Ceftriaxone | Not specified (5-day treatment) | As effective as ceftriaxone + gentamicin |
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
Protocol 1: Murine Systemic Infection Model
This model is fundamental for determining the 50% effective dose (ED₅₀) of an antimicrobial agent.
Materials:
-
Pathogenic bacterial strain (e.g., S. pneumoniae, E. coli)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Mucin solution (5% w/v, sterile)
-
Male ICR mice (4 weeks old, 18-22 g)
-
Cefetamet pivoxil
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Bacterial Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture with fresh broth and incubate for 3-4 hours to reach the logarithmic growth phase.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend in a 5% mucin solution to the desired concentration (e.g., 1 x 10⁶ CFU/mL).
-
Infection: Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.
-
Drug Administration: One hour post-infection, administer Cefetamet pivoxil orally by gavage at various doses to different groups of mice. A control group should receive the vehicle only.
-
Observation: Monitor the mice for 7 days and record the number of survivors in each group.
-
Data Analysis: Calculate the ED₅₀ value using a probit analysis method.
Protocol 2: Murine Respiratory Tract Infection (Pneumonia) Model
This model is used to evaluate the efficacy of antibiotics in treating lung infections.
Materials:
-
Streptococcus pneumoniae or Haemophilus influenzae strain
-
Appropriate broth and agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Female Swiss mice (6-8 weeks old)
-
Cefetamet pivoxil
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Mechanical homogenizer
Procedure:
-
Bacterial Culture Preparation: Inoculate the appropriate broth with the bacterial strain and incubate until the mid-logarithmic growth phase is reached.
-
Inoculum Preparation: Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Lightly anesthetize the mice and instill 50 µL of the bacterial suspension intranasally.
-
Treatment: Begin treatment with Cefetamet pivoxil (e.g., 10, 25, 50 mg/kg) or vehicle administered orally twice daily (b.i.d.) at a predetermined time post-infection (e.g., 2 hours).
-
Endpoint Measurement: At 48 hours post-infection, euthanize the mice. Aseptically remove the lungs, weigh them, and homogenize in a known volume of sterile PBS.
-
Bacterial Quantification: Perform serial dilutions of the lung homogenate and plate on appropriate agar. Incubate the plates and count the colonies to determine the number of colony-forming units (CFU) per lung.
Protocol 3: Rat Pyelonephritis Model
This model is used to study the efficacy of antibiotics in treating kidney infections.
Materials:
-
Uropathogenic Escherichia coli strain
-
Luria-Bertani (LB) broth and agar
-
Female Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Sterile catheters
-
This compound
-
Sterile saline
-
Surgical instruments
-
Mechanical homogenizer
Procedure:
-
Bacterial Preparation: Grow the uropathogenic E. coli strain in LB broth to the stationary phase.
-
Animal Preparation and Infection: Anesthetize the rats. Make a small abdominal incision to expose the bladder. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 10⁸ CFU/mL) directly into the bladder. Close the incision.
-
Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with this compound administered via a clinically relevant route (e.g., subcutaneous or intramuscular injection) at various doses.
-
Endpoint Assessment: After the treatment period (e.g., 5 days), euthanize the rats. Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.
-
Bacterial Quantification: Perform serial dilutions of the kidney homogenates and plate on LB agar. Incubate and count the colonies to determine the CFU per gram of kidney tissue.
References
Application Notes and Protocols for Cefetamet Sodium Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cefetamet sodium is a third-generation oral cephalosporin that is not included in the current antimicrobial susceptibility testing (AST) guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols and interpretive criteria detailed below are based on historical research and general standardized AST methodologies. These should be used for research purposes only and are not intended for clinical decision-making. Researchers should consider validating these methods for their specific applications.
Introduction
Cefetamet is the active metabolite of the prodrug cefetamet pivoxil. As a third-generation cephalosporin, it exhibits a broad spectrum of activity against many Gram-negative bacteria, including beta-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis, as well as Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[1][2] It is generally less active against Gram-positive organisms like Staphylococcus aureus.[3] Accurate and reproducible methods for determining the susceptibility of bacterial isolates to Cefetamet are crucial for research and development of this antimicrobial agent.
This document provides detailed protocols for two primary methods of antimicrobial susceptibility testing for this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Kirby-Bauer Disk Diffusion for assessing susceptibility based on zones of inhibition.
Quantitative Data Summary
The following tables summarize historical data on the in-vitro activity of Cefetamet against various bacterial species. These values are provided for reference and to guide the setup of experimental concentration ranges.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefetamet
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.12 | 0.25 |
| Proteus mirabilis | 0.25 | 1 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis | 0.5 | 1 |
| Streptococcus pneumoniae | 8 | 16 |
| Streptococcus pyogenes | ≤0.06 | 0.12 |
| Staphylococcus aureus (MSSA) | 8 | 16 |
Data compiled from historical research articles. These are not official breakpoints.
Table 2: Proposed Zone Diameter Interpretive Criteria for Cefetamet (10 µg disk) [4][5]
| Zone Diameter (mm) | Interpretation (Proposed) | Corresponding MIC Breakpoint (µg/mL) |
| ≥ 21 | Susceptible | ≤ 8 |
| 18 - 20 | Intermediate | 16 |
| ≤ 17 | Resistant | ≥ 32 |
These are preliminary criteria from a 1987 study and are NOT current CLSI or EUCAST standards.
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with this compound, adapted from current CLSI and EUCAST standard documents.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of Cefetamet that inhibits the visible growth of a bacterium in vitro.
Materials:
-
This compound analytical standard powder
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Preparation of Cefetamet Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute in a sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilute this stock solution to create a working solution for plate preparation.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the Cefetamet working solution to the first well of each row to be tested, creating a starting concentration (e.g., 64 µg/mL).
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a pure culture on an agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared microtiter plate with 50 µL of the final bacterial inoculum. This will result in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no Cefetamet) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of Cefetamet at which there is no visible growth.
-
References
Application Notes and Protocols for Cefetamet Sodium in Pediatric Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefetamet sodium, administered as its oral prodrug Cefetamet pivoxil, in the treatment of pediatric respiratory infections. The information is compiled from various clinical studies and pharmacological reviews, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety in the pediatric population.
Introduction
Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic.[1][2] Following oral administration, it is hydrolyzed to its active metabolite, cefetamet.[2][3] Its broad spectrum of activity against common respiratory pathogens makes it a valuable option for treating community-acquired respiratory tract infections in children.[1] Cefetamet has demonstrated efficacy in treating a range of infections, including pneumonia, otitis media, and pharyngotonsillitis in the pediatric population.
Mechanism of Action
Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, particularly PBP 1a and PBP 3, cefetamet disrupts the cross-linking of peptidoglycan chains. This leads to a weakening of the cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death. Cefetamet is also stable against many β-lactamases, the enzymes produced by some bacteria to confer resistance to β-lactam antibiotics.
References
Application Notes and Protocols for the Preparation of Cefetamet Sodium for Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preparation of Cefetamet sodium for injection. It includes detailed protocols for the synthesis of the active pharmaceutical ingredient (API), its formulation into a sterile powder for injection via lyophilization, and a comprehensive quality control testing regimen based on pharmacopeial standards. The information presented herein is intended to guide researchers and drug development professionals in the laboratory-scale preparation and evaluation of this compound for injection.
Introduction
Cefetamet is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4][5] It is the active metabolite of the orally administered prodrug, Cefetamet pivoxil. The development of a parenteral formulation of Cefetamet as the sodium salt allows for intravenous administration, which is crucial for treating severe infections where oral administration is not feasible. This document outlines the key steps and considerations for the preparation of this compound for injection, from chemical synthesis to the final sterile product.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) with an activated derivative of the Cefetamet side chain. A common intermediate used for this purpose is 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl-mercaptobenzothiazole (MAEM).
Experimental Protocol: Synthesis of this compound
Materials:
-
7-amino-3-desacetoxycephalosporanic acid (7-ADCA)
-
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl-mercaptobenzothiazole (MAEM)
-
Sodium bicarbonate
-
Acetone
-
Water for Injection (WFI)
-
Ethanol
-
Activated carbon
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of Water for Injection and acetone.
-
Addition of Reactants: Cool the mixture and add 7-ADCA and MAEM.
-
Initiation of Reaction: Add a solution of sodium bicarbonate to the reaction mixture to initiate the acylation reaction. Stir the mixture until the reaction is complete, monitoring the progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Precipitation: Upon completion of the reaction, add an excess of acetone to precipitate the this compound salt.
-
Isolation: Filter the precipitated solid under an inert atmosphere, wash with acetone, and dry under vacuum to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an ethanol solution. Dissolve the crude solid in ethanol, treat with activated carbon to remove colored impurities, filter, and allow the product to crystallize.
-
Final Drying: Collect the purified crystals by filtration and dry under vacuum at a controlled temperature (e.g., 50 °C) to obtain pure this compound.
Diagram: Synthesis Pathway of this compound
Caption: Synthesis of this compound from 7-ADCA and MAEM.
Formulation of this compound for Injection
This compound for injection is typically prepared as a sterile, lyophilized powder to ensure stability. The formulation may include excipients to provide an elegant cake structure and maintain the stability of the drug.
Proposed Formulation
| Ingredient | Function | Justification |
| This compound | Active Ingredient | Provides the therapeutic effect. |
| Mannitol | Bulking Agent | Provides an elegant and robust cake structure to the lyophilized product. |
| Water for Injection (WFI) | Vehicle | High purity water used as the solvent for the formulation before lyophilization. |
Experimental Protocol: Preparation of Lyophilized this compound for Injection
Materials:
-
This compound (sterile)
-
Mannitol (sterile, pyrogen-free)
-
Water for Injection (WFI, sterile, pyrogen-free)
-
Sterile vials and stoppers
Procedure:
-
Compounding: In an aseptic environment, dissolve this compound and Mannitol in sterile Water for Injection.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Filling: Aseptically fill the sterile solution into sterile vials.
-
Lyophilization:
-
Freezing: Place the vials in a lyophilizer and freeze the solution to a temperature below its eutectic point.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and gradually increase the shelf temperature to allow the frozen water to sublime.
-
Secondary Drying (Desorption): Further increase the temperature under high vacuum to remove residual bound water.
-
-
Stoppering and Sealing: Once the lyophilization cycle is complete, stopper the vials under vacuum or after backfilling with a sterile inert gas (e.g., nitrogen) and seal with aluminum caps.
Diagram: Lyophilization Workflow
Caption: Workflow for the lyophilization of this compound for injection.
Quality Control of this compound for Injection
A comprehensive set of quality control tests is essential to ensure the safety, efficacy, and quality of the final product. These tests should be performed on the final lyophilized product.
Quality Control Specifications
| Test | Method Reference | Acceptance Criteria |
| Description | Visual Inspection | A white to pale yellow lyophilized cake. |
| Identification | HPLC, IR | The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The infrared absorption spectrum of the sample corresponds to that of the reference standard. |
| Assay | HPLC | Not less than 90.0% and not more than 115.0% of the labeled amount of Cefetamet (C₁₄H₁₅N₅O₅S₂). |
| pH of Reconstituted Solution | pH meter | Between 5.0 and 7.5 in a solution constituted as directed on the label. |
| Water Content | Karl Fischer | Not more than 2.0%. |
| Particulate Matter | USP <788> | For small-volume injections: Meets the requirements of USP <788>, typically not more than 6000 particles per container equal to or greater than 10 µm and not more than 600 particles per container equal to or greater than 25 µm. |
| Bacterial Endotoxins | USP <85> | Contains not more than 0.20 USP Endotoxin Units per mg of Cefetamet. |
| Sterility | USP <71> | Meets the requirements of the sterility test. |
| Uniformity of Dosage Units | USP <905> | Meets the requirements. |
| Related Substances/Impurities | HPLC | Specific impurities should not exceed their respective limits. The total impurities should not exceed a specified percentage. |
Experimental Protocol: HPLC Assay and Impurity Determination
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized. An example mobile phase could be a gradient of acetonitrile and 0.01M sodium perchlorate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 232 nm or 265 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Procedure:
-
Standard Preparation: Prepare a standard solution of Cefetamet reference standard of known concentration in the mobile phase.
-
Sample Preparation: Reconstitute the this compound for injection vial with a specified volume of diluent. Further dilute an aliquot of this solution with the mobile phase to a concentration similar to the standard solution.
-
Chromatography: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the assay and the percentage of impurities based on the peak areas obtained.
Diagram: Quality Control Testing Logic
Caption: Logical flow of quality control testing for product release.
Stability Studies
Stability studies are essential to determine the shelf life and appropriate storage conditions for the this compound for injection.
Experimental Protocol: Stability Study
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
Tests to be Performed at Each Time Point:
-
Description
-
pH of reconstituted solution
-
Water content
-
Assay
-
Related substances/impurities
In-Use Stability:
An in-use stability study should also be performed to determine the stability of the reconstituted solution under recommended storage conditions (e.g., room temperature and refrigerated).
Conclusion
The preparation of this compound for injection is a multi-step process that requires careful control over the synthesis of the API, the formulation and lyophilization process, and comprehensive quality control testing of the final product. The protocols and information provided in this document serve as a detailed guide for the development of a safe, effective, and stable parenteral formulation of this important third-generation cephalosporin. Adherence to Good Manufacturing Practices (GMP) and relevant pharmacopeial standards is critical throughout the entire process.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Ceftriaxone for Injection USP, 250 mg, 500 mg, 1 g and 2 g [dailymed.nlm.nih.gov]
- 3. CN1542012A - this compound and its application of preparing powder injection or dry powder injection for broad-spectrum strong antibiotic injection - Google Patents [patents.google.com]
- 4. Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 5. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Analytical Method Development of Cefetamet Pivoxil Tablets
Introduction
Cefetamet pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Ensuring the quality, safety, and efficacy of Cefetamet pivoxil tablets requires robust analytical methods for its quantification and characterization. These application notes provide detailed protocols for the development and validation of analytical methods for Cefetamet pivoxil in tablet dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The methods described include High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, UV-Vis Spectrophotometry for routine quantification, dissolution testing to assess drug release, and forced degradation studies to establish the stability-indicating nature of the methods.
High-Performance Liquid Chromatography (HPLC) Method for Assay
This method describes the determination of Cefetamet pivoxil in tablet dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| Instrument | Agilent 1100 series HPLC or equivalent |
| Column | Waters C18 (250mm × 4.6mm, 5µm) or Hypersil C-18 |
| Mobile Phase | Acetonitrile: Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm or 251 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
1.2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Mix HPLC grade acetonitrile and water in the specified ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cefetamet pivoxil reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
1.3. Sample Preparation:
-
Weigh and finely powder a minimum of 20 Cefetamet pivoxil tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Cefetamet pivoxil and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
1.4. Method Validation Parameters:
The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | Linear in the range of 10-50 µg/mL with r² = 0.9991 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99% to 100% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | The method is robust for small variations in flow rate and mobile phase composition. |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | 2.66 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | 8.07 µg/mL |
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
UV-Vis Spectrophotometric Method for Quantification
This provides a simple and cost-effective method for the routine quantification of Cefetamet pivoxil.
Experimental Protocol
2.1. Instrumentation:
A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.
2.2. Reagent and Standard Preparation:
-
Solvent: Methanol
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Cefetamet pivoxil reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 1-35 µg/mL using 0.1N HCl.
2.3. Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 50 mg of Cefetamet pivoxil to a 50 mL volumetric flask.
-
Add methanol, sonicate to dissolve, and dilute to volume.
-
Filter the solution through Whatman No. 42 filter paper.
-
Dilute the filtrate with 0.1N HCl to obtain a concentration within the Beer's law range.
2.4. Wavelength Determination and Analysis:
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Cefetamet pivoxil is around 232 nm, 234 nm, or 251 nm depending on the solvent. Measure the absorbance of the sample solutions at the determined λmax.
2.5. Method Validation Parameters:
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | Linear in the range of 1-35 µg/mL |
| Molar Absorptivity | - | 1.3×10⁴ lit mol⁻¹ cm⁻¹ |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits |
| Precision (% RSD) | ≤ 2.0% | Within acceptable limits |
Workflow for UV-Vis Spectrophotometric Method
Caption: Workflow for UV-Vis spectrophotometric analysis.
Dissolution Testing
Dissolution testing is crucial for predicting the in-vivo performance of the tablets.
Experimental Protocol
3.1. Dissolution Apparatus and Conditions:
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.1 M HCl |
| Paddle Speed | 100 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Time Points | 10, 20, 30, 45, and 60 minutes |
3.2. Procedure:
-
Place one Cefetamet pivoxil tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at the specified time points.
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the drug content using a validated analytical method (HPLC or UV-Vis).
3.3. Acceptance Criteria:
Typically, for immediate-release tablets, not less than 80% (Q) of the labeled amount of the drug should dissolve within a specified time (e.g., 30 minutes).
Dissolution Testing Workflow
Caption: Workflow for dissolution testing of tablets.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method.
Experimental Protocol
Subject the Cefetamet pivoxil drug substance and tablet powder to the following stress conditions:
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 30 minutes |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug at 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours |
4.1. Procedure:
-
Prepare solutions/suspensions of the drug substance and tablet powder under each stress condition.
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration and analyze by the developed HPLC method.
-
Evaluate the chromatograms for the appearance of degradation products and the separation of these peaks from the main drug peak.
Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
References
- 1. ipindexing.com [ipindexing.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Troubleshooting Cefetamet pivoxil hydrolysis to cefetamet
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of cefetamet pivoxil to its active form, cefetamet.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cefetamet pivoxil hydrolysis is incomplete, resulting in a low yield of cefetamet. What are the potential causes and solutions?
A1: Incomplete hydrolysis is a common issue that can be attributed to several factors related to reaction conditions.
-
Suboptimal pH: The hydrolysis of cefetamet pivoxil is highly pH-dependent. The ester is most stable in the pH range of 3 to 5.[1] To facilitate hydrolysis, a pH outside of this range is necessary. For controlled hydrolysis, maintaining a consistent pH is crucial.
-
Troubleshooting:
-
Verify the pH of your reaction mixture throughout the experiment.
-
Ensure your buffer system has adequate capacity to maintain the target pH.
-
Consider adjusting the pH to a more alkaline or acidic condition to increase the reaction rate, but be mindful of potential side reactions.
-
-
-
Inadequate Temperature: Reaction temperature significantly influences the rate of hydrolysis.
-
Troubleshooting:
-
Ensure the reaction is performed at a consistent and appropriate temperature. Studies on degradation kinetics have been conducted at temperatures such as 333K, 343K, 353K, and 363K.[1]
-
Increase the temperature to accelerate the reaction, but monitor for the formation of degradation byproducts.
-
-
-
Insufficient Reaction Time: The hydrolysis of the pivoxil ester is a time-dependent process.
-
Troubleshooting:
-
Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by HPLC).
-
Perform a time-course study to determine the optimal reaction time for your specific conditions.
-
-
Q2: I am observing an unexpected peak in my HPLC chromatogram during the analysis of the hydrolysis reaction. What could this be?
A2: The unexpected peak is likely a degradation product of cefetamet. A common byproduct is the inactive Δ²-isomer of cefetamet.
-
Formation of Δ²-isomer: This isomer is a known degradation product, and its formation can be influenced by the reaction medium. For instance, in a phosphate buffer, a significant portion of the degradation product can be the Δ²-cephalosporin.
-
Troubleshooting:
-
Characterize the unknown peak using mass spectrometry (MS) to confirm its identity.
-
Optimize your reaction conditions (pH, temperature, buffer) to minimize the formation of this byproduct. The choice of buffer can be critical; for example, buffer catalysis has been observed in acetate and phosphate buffers.[1][2]
-
-
-
β-Lactam Ring Cleavage: Under harsh conditions (e.g., extreme pH or high temperatures), the β-lactam ring of the cephalosporin core can be hydrolyzed, leading to inactive products.
-
Troubleshooting:
-
Avoid extreme pH and high temperatures unless necessary for achieving hydrolysis.
-
Use milder reaction conditions for a longer duration.
-
-
Q3: The yield of cefetamet is inconsistent between experiments, even under seemingly identical conditions. What could be the cause?
A3: Inconsistent yields can often be traced back to the stability of cefetamet pivoxil and the precise control of experimental parameters.
-
Stability of Cefetamet Pivoxil: The starting material, cefetamet pivoxil, is sensitive to moisture and temperature in its solid state.[3]
-
Troubleshooting:
-
Store cefetamet pivoxil in a desiccated and temperature-controlled environment.
-
Use fresh batches of the compound for critical experiments.
-
-
-
Buffer Effects: The type and concentration of the buffer can influence the hydrolysis rate due to buffer catalysis.
-
Troubleshooting:
-
Use the same buffer at the same concentration for all experiments.
-
If using different buffers, be aware of their potential catalytic effects on the reaction.
-
-
Data Presentation
Table 1: Influence of pH on the Stability of Cefetamet Pivoxil
| pH Range | Stability of Cefetamet Pivoxil | Implication for Hydrolysis |
| 3 - 5 | Maximum Stability | Slower hydrolysis rate. Not ideal for efficient conversion. |
| < 3 | Decreased Stability | Acid-catalyzed hydrolysis occurs. |
| > 5 | Decreased Stability | Base-catalyzed hydrolysis occurs. |
Table 2: Factors Affecting Cefetamet Pivoxil Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Reference |
| Increasing Temperature | Increases | |
| pH outside 3-5 range | Increases | |
| Presence of Buffers (e.g., Acetate, Phosphate) | Can increase (Buffer Catalysis) | |
| Presence of Esterases | Significantly Increases |
Experimental Protocols
Protocol 1: Controlled Chemical Hydrolysis of Cefetamet Pivoxil
This protocol describes a general method for the controlled chemical hydrolysis of cefetamet pivoxil and monitoring the reaction progress using HPLC.
-
Preparation of Reaction Mixture:
-
Dissolve a known concentration of cefetamet pivoxil hydrochloride in a suitable aqueous buffer (e.g., phosphate buffer at a desired pH outside the 3-5 stability range).
-
Ensure the initial concentration is within the linear range of your analytical method.
-
-
Hydrolysis Reaction:
-
Place the reaction vessel in a temperature-controlled water bath set to the desired temperature (e.g., 60°C, which corresponds to 333K).
-
Start the reaction and begin timing.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be done by diluting the aliquot in the mobile phase and keeping it at a low temperature (e.g., 4°C).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a validated HPLC method to determine the concentrations of cefetamet pivoxil and the formed cefetamet.
-
Protocol 2: HPLC Analysis of Cefetamet Pivoxil and Cefetamet
This is a general HPLC method that can be adapted for the analysis of hydrolysis samples.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase composition could be water-acetonitrile-methanol-phosphate buffer, pH 3.5 (50:35:10:5, v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 232 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the quenched reaction aliquots with the mobile phase to a concentration suitable for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare stock solutions of cefetamet pivoxil and cefetamet standards in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
Visualizations
Caption: Experimental workflow for the controlled hydrolysis of cefetamet pivoxil.
Caption: Degradation pathways of cefetamet pivoxil during hydrolysis.
Caption: Troubleshooting logic for low yield in cefetamet hydrolysis.
References
Technical Support Center: Optimizing Cefetamet Sodium Formulation for Injection Stability
Welcome to the technical support center for the formulation of Cefetamet sodium for injection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximum stability of this compound in aqueous solution?
A1: For cephalosporins, the β-lactam ring is susceptible to both acid and base catalyzed hydrolysis. While specific data for this compound is not extensively published, studies on the related compound, Cefetamet pivoxil, show maximum stability in the pH range of 3 to 5.[1][2] For other cephalosporins like cefotaxime sodium, the optimal pH range for stability is approximately 4.3 to 6.2.[3] Therefore, it is recommended to conduct pH stability studies for your this compound formulation within a pH range of 4 to 6 to determine the optimal pH for maximum shelf-life.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Other potential degradation pathways include isomerization and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation products and elucidate the degradation pathways for your formulation.
Q3: Can I use buffers in my this compound formulation?
A3: While buffers are often used to maintain the optimal pH of a formulation, it is important to note that some buffers can catalyze the degradation of cephalosporins.[1][2] For example, acetate and phosphate buffers have been shown to accelerate the hydrolysis of Cefetamet pivoxil. It is crucial to perform compatibility studies with different buffer systems (e.g., citrate, acetate, phosphate) at various concentrations to select a buffer that provides the desired pH control with minimal impact on the stability of this compound.
Q4: What are some suitable excipients for a lyophilized this compound for injection formulation?
A4: For a lyophilized formulation, bulking agents and cryoprotectants are essential. Commonly used excipients for parenteral formulations that can be considered for this compound include:
-
Bulking Agents: Mannitol, lactose, and sucrose are frequently used to provide an elegant cake structure.
-
Cryoprotectants: Sugars like sucrose and trehalose, and polyols like mannitol can protect the drug from degradation during the freezing and drying processes.
-
Tonicity Adjusting Agents: Sodium chloride or dextrose can be used to make the reconstituted solution isotonic.
It is essential to screen various excipients and their concentrations for compatibility and their effect on the stability and reconstitution time of the final product.
Troubleshooting Guides
Issue 1: Discoloration of the lyophilized cake or reconstituted solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | The aminothiazole ring in the Cefetamet structure can be susceptible to oxidation, which may lead to discoloration. Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation. It is also recommended to purge the vials with an inert gas like nitrogen before sealing. |
| Incompatible Excipients | Some excipients may react with this compound, causing discoloration. Conduct compatibility studies with each excipient individually to identify the source of the issue. |
| High Residual Moisture | High moisture content in the lyophilized cake can accelerate degradation and lead to discoloration. Optimize the lyophilization cycle, particularly the secondary drying phase, to achieve a low residual moisture content, typically below 2%. |
| Light Exposure | This compound may be sensitive to light. Protect the formulation from light during manufacturing, storage, and handling. Use amber-colored vials or store the product in a light-protective outer carton. |
Issue 2: Prolonged reconstitution time.
| Potential Cause | Troubleshooting Step |
| Poor Cake Structure | A collapsed or dense lyophilized cake can be difficult to reconstitute. Optimize the freezing rate and primary drying temperature of the lyophilization cycle to achieve a more porous cake structure. |
| Excipient Choice and Concentration | The type and concentration of bulking agents can significantly impact reconstitution time. Screen different bulking agents (e.g., mannitol, sucrose) and their concentrations. The amorphous form of a drug generally has a faster reconstitution time than its crystalline form. |
| Particle Size of the Drug Substance | A larger particle size of the this compound active pharmaceutical ingredient (API) can lead to slower dissolution. Ensure the API has a suitable particle size distribution for rapid reconstitution. |
| Temperature of Diluent | Using a diluent at room temperature or slightly warmed may decrease the reconstitution time. However, the effect of temperature on the stability of the reconstituted solution should be evaluated. |
Issue 3: Precipitation or haze formation upon reconstitution.
| Potential Cause | Troubleshooting Step |
| pH Shift Upon Reconstitution | The pH of the reconstituted solution may shift outside the optimal range for this compound solubility. Incorporate a suitable buffer system to maintain the pH within the desired range (e.g., 4-6). |
| Insolubility of Degradation Products | Degradation products formed during storage may have lower solubility than the parent drug. A stability-indicating analytical method should be used to monitor the formation of impurities. |
| Drug-Excipient Incompatibility | An interaction between this compound and an excipient could lead to the formation of an insoluble complex. Conduct thorough compatibility studies. |
| Insufficient Diluent Volume | Ensure the recommended volume of diluent is used for reconstitution to achieve the target concentration at which this compound is soluble. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This method is adapted from a validated method for Cefetamet and can be used to assess the purity and stability of this compound.
| Parameter | Condition |
| Column | Kromasil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: 0.01M Sodium Perchlorate (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Forced Degradation Studies
To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are recommended.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photostability: Expose the drug substance and product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Lyophilization Cycle Development
A typical lyophilization cycle consists of three stages: freezing, primary drying, and secondary drying.
| Stage | Parameter | Typical Range |
| Freezing | Shelf Temperature | -40°C to -50°C |
| Hold Time | 2-4 hours | |
| Primary Drying | Shelf Temperature | -20°C to -10°C |
| Chamber Pressure | 50-200 mTorr | |
| Hold Time | 24-48 hours | |
| Secondary Drying | Shelf Temperature | 25°C to 40°C |
| Chamber Pressure | 50-200 mTorr | |
| Hold Time | 8-16 hours |
Note: This is a general cycle and must be optimized for your specific formulation based on the critical collapse temperature determined by differential scanning calorimetry (DSC) or freeze-dry microscopy.
Moisture Content Determination
The Karl Fischer titration method is the most widely used and accurate method for determining the residual moisture content in lyophilized products.
-
Method: USP <921> Method 1c (Coulometric Titration).
-
Sample Preparation: The sample can be directly introduced into the titration vessel, or the water can be extracted with a suitable anhydrous solvent (e.g., methanol) which is then injected into the titrator.
Visualizations
Caption: A typical workflow for this compound for injection formulation development and stability testing.
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting decision tree for common issues with this compound for injection.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefetamet Sodium Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cefetamet sodium and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated form of the side chain, 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid S-benzothiazolyl ester (AE active ester), to form Cefetamet acid.[1] The second step is the conversion of Cefetamet acid to its sodium salt, this compound, typically by reacting it with a sodium source like sodium bicarbonate[2][3] or sodium 2-ethylhexanoate.[2]
Q2: What are the critical parameters affecting the yield of Cefetamet acid in the condensation step?
A2: The key parameters influencing the yield of Cefetamet acid include the molar ratio of reactants, reaction temperature, solvent system, and pH.[4] Optimizing the molar ratio of 7-ADCA to the AE active ester and the base is crucial. The reaction is also temperature-sensitive, with lower temperatures (0-5 °C) often favored to minimize side reactions. The choice of organic solvent and the pH of the reaction mixture, maintained by an organic base like triethylamine, also significantly impact the reaction's efficiency.
Q3: How is Cefetamet acid converted to this compound, and what is the typical yield?
A3: Cefetamet acid is converted to this compound by reacting it with an equimolar amount of a sodium salt, most commonly sodium bicarbonate, in an aqueous solution. The reaction is typically stirred for a couple of hours at room temperature. This compound is then precipitated by adding a solvent like ethanol. A reported yield for this conversion is approximately 87.2%.
Q4: What are the common impurities encountered in Cefetamet synthesis?
A4: Several impurities and isomers can be formed during the synthesis of Cefetamet pivoxil hydrochloride, the prodrug of Cefetamet. These can arise from side reactions, degradation of the product, or unreacted starting materials. HPLC-MS techniques have been used to identify and characterize these impurities. Proper control of reaction conditions and purification steps, such as crystallization, are essential to minimize these impurities.
Q5: How can the purity of the final this compound product be improved?
A5: The purity of this compound can be enhanced through optimized purification techniques. Recrystallization is a common and effective method, where the choice of solvent system is critical to achieving high purity. In some cases where crystallization is not sufficient, column chromatography can be employed to separate impurities. Analytical techniques like HPLC should be used to monitor purity throughout the process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cefetamet Acid | - Suboptimal molar ratio of reactants.- Incorrect reaction temperature.- Inefficient solvent system.- pH of the reaction mixture is not optimal. | - Optimize the molar ratio of 7-ADCA:AE active ester:organic base (e.g., 1:1.05-1.09:1.05-1.1).- Maintain the reaction temperature between 0-5 °C to minimize side reactions.- Use a suitable solvent mixture, such as acetone-water or dichloromethane-methanol-water.- Carefully control the addition of the organic base (e.g., triethylamine) to maintain the optimal pH (around 9-10). |
| Incomplete Reaction | - Insufficient reaction time.- Poor mixing.- Deactivation of the active ester. | - Monitor the reaction progress using HPLC to ensure the complete consumption of 7-ADCA.- Ensure efficient stirring throughout the reaction.- Use freshly prepared or properly stored AE active ester. |
| Low Purity of this compound | - Presence of unreacted starting materials or side products.- Inefficient purification of Cefetamet acid intermediate.- Degradation of the product during workup or storage. | - Optimize the crystallization of Cefetamet acid by adjusting the solvent system and cooling rate.- Consider using column chromatography for purification if crystallization is insufficient.- Perform the conversion to the sodium salt and subsequent handling under controlled temperature and pH to prevent degradation. |
| Crystallization Issues (e.g., oiling out, poor crystal quality) | - Supersaturation is too high.- Inappropriate solvent for crystallization.- Rapid cooling. | - Optimize the concentration of the solute in the crystallization solvent.- Screen different solvent/anti-solvent systems.- Implement a controlled cooling profile to allow for slow crystal growth.- Consider adding a co-solvent or adjuvant to improve crystal characteristics. |
Experimental Protocols
Synthesis of Cefetamet Acid from 7-ADCA and AE Active Ester
This protocol is based on a condensation reaction methodology.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid S-benzothiazolyl ester (AE active ester)
-
Triethylamine
-
Acetone
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve 7-ADCA in a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution while stirring to form a clear solution.
-
Add the AE active ester to the reaction mixture. The molar ratio of 7-ADCA to AE active ester should be optimized, for example, in the range of 1:1.05 to 1:1.09.
-
Maintain the reaction at 0-5 °C and monitor its progress by HPLC until the 7-ADCA is consumed (typically 6-8 hours).
-
Once the reaction is complete, adjust the pH of the solution to precipitate the Cefetamet acid.
-
Filter the precipitate, wash it with cold water and then with acetone.
-
Dry the product under vacuum.
Preparation of this compound from Cefetamet Acid
This protocol describes the conversion of Cefetamet acid to its sodium salt.
Materials:
-
Cefetamet acid
-
Sodium bicarbonate
-
Water
-
Ethanol
-
Activated carbon
Procedure:
-
In a reaction flask, add Cefetamet acid to a 10% aqueous solution of sodium bicarbonate at room temperature. The molar ratio of Cefetamet acid to sodium bicarbonate should be approximately 1:1.
-
Stir the reaction mixture for 2 hours.
-
Add a small amount of activated carbon and stir for an additional 20 minutes for decolorization.
-
Filter the solution to remove the activated carbon.
-
Add ethanol to the filtrate to precipitate the this compound.
-
Filter the precipitated this compound.
-
Wash the product with ethanol and dry it under vacuum at 50 °C.
Data Summary
Table 1: Impact of Reaction Parameters on Cefetamet Synthesis Yield
| Parameter | Variation | Observed Effect on Yield | Reference |
| Temperature | Lowering temperature to 0-5°C for condensation | Minimizes side reactions, potentially improving yield and purity. | |
| Reactant Molar Ratio (7-ADCA:AE active ester) | Optimizing to ~1:1.085 | Can significantly improve the yield of Cefetamet acid. | |
| Solvent System (Crystallization) | Varying solvent combinations for recrystallization | Optimized solvent systems lead to higher purity and better crystal formation, which can improve the isolated yield. | |
| Reaction Time | Increasing reaction time up to a certain point | An increase in reaction time led to a yield of 82%. |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for Cefetamet synthesis.
References
- 1. CN101712687B - Method for preparing intermediate of cefetamet pivoxil hydrochloride - Google Patents [patents.google.com]
- 2. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]
- 3. CN100381445C - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. EXPLORING NEW PATHWAYS: PROCESS DEVELOPMENT FOR this compound SYNTHESI | American Journal of Biomedical Science & Pharmaceutical Innovation [inlibrary.uz]
Technical Support Center: Stability-Indicating HPLC Method for Cefetamet Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the stability-indicating HPLC method for Cefetamet sodium. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating HPLC method is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients. This method is crucial for assessing the stability of the drug substance and formulations under various environmental conditions.
Q2: What are the typical chromatographic conditions for the analysis of this compound?
Several validated HPLC methods are available. Below is a summary of two commonly used isocratic methods. Method 1 is often a good starting point for routine analysis.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 column (250mm × 4.6mm, 5µm)[1] | RP-C18 column (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Acetonitrile:0.01M Sodium Perchlorate (60:40 v/v)[1] | Acetonitrile:Methanol:Phosphate Buffer (pH 3.60) (50:20:30 v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min |
| Detection Wavelength | 232 nm | 236 nm |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Run Time | 10 min | Not Specified |
Q3: What are forced degradation studies and why are they necessary?
Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation. These studies are essential to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity and stability-indicating nature of the analytical method.
-
Develop and validate a method that can separate and quantify this compound from its degradants.
Experimental Protocols
Detailed HPLC Method Protocol (Based on Method 2)
This protocol provides a detailed methodology for the analysis of this compound using a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
RP-C18 column (150 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.60): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.60 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile, methanol, and phosphate buffer (pH 3.60) in the ratio of 50:20:30 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.
4. Chromatographic Conditions:
-
Column: RP-C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (pH 3.60) (50:20:30 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 236 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Forced Degradation Study Protocol
This protocol outlines the conditions for performing forced degradation studies on this compound. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration of 1000 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 mins, 1, 2, 4 hours).
-
Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at each time point and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C, 80°C) for a defined period.
-
Also, expose the stock solution to heat under the same conditions.
-
Withdraw samples at various time intervals, cool to room temperature, and dilute if necessary for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug and the stock solution to UV light (e.g., 254 nm) and/or sunlight for a specified duration.
-
Keep a control sample protected from light.
-
At the end of the exposure period, prepare solutions from the solid sample and dilute the liquid sample for analysis.
-
3. Analysis: Analyze all the stressed samples using the validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Table 2: Troubleshooting Common HPLC Issues for this compound Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions of the analyte with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a well-end-capped C18 column. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be within the optimal stability range of Cefetamet (pH 3-5). |
| Poor Resolution between Cefetamet and Degradation Products | 1. Inadequate mobile phase composition. 2. Suboptimal flow rate. 3. Column degradation. | 1. Optimize the mobile phase by adjusting the ratio of organic solvents or the pH of the buffer. A gradient elution may be necessary. 2. Lower the flow rate to increase resolution. 3. Replace the column with a new one of the same type. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column not properly equilibrated. 4. Pump issues (inconsistent flow rate). | 1. Ensure accurate and consistent preparation of the mobile phase. Pre-mixing the mobile phase can help. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before starting the analysis. 4. Check the pump for leaks and ensure proper functioning. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a thorough needle wash protocol in the autosampler method using a strong solvent. |
| No or Very Small Cefetamet Peak in Stressed Samples | 1. Excessive degradation of the drug. 2. Incorrect sample preparation or dilution. 3. Detector issue (e.g., lamp failure). | 1. Reduce the stress time or the concentration of the stressor. 2. Verify the sample preparation procedure and dilution factors. 3. Check the detector lamp status and perform diagnostics if necessary. |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Degradation Kinetics of Cefetamet Pivoxil Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Cefetamet pivoxil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefetamet pivoxil hydrochloride in aqueous solutions?
A1: The primary degradation pathway in aqueous solutions is hydrolysis.[1] Cefetamet pivoxil is a pro-drug ester that is hydrolyzed to the active compound, cefetamet.[2][3] This hydrolysis process is a key factor in its degradation kinetics.
Q2: What is the optimal pH for the stability of Cefetamet pivoxil hydrochloride in aqueous solutions?
A2: Cefetamet pivoxil hydrochloride exhibits maximum stability in the pH region from 3 to 5.[1][2] The pH-rate profile is characteristically U-shaped, indicating that the degradation is catalyzed by both hydrogen (acidic) and hydroxyl (alkaline) ions.
Q3: How does temperature affect the degradation of Cefetamet pivoxil hydrochloride?
A3: Increased temperature accelerates the degradation of Cefetamet pivoxil hydrochloride. Studies have investigated its degradation kinetics at various elevated temperatures (e.g., 333 K, 343 K, 353 K, 363 K) to determine kinetic and thermodynamic parameters. In the solid state, degradation at elevated temperatures is well-described by first-order kinetics.
Q4: What kinetic model does the degradation of Cefetamet pivoxil hydrochloride typically follow?
A4: The kinetic model depends on the conditions.
-
In aqueous solutions , the hydrolysis generally follows first-order kinetics.
-
In the solid state , the degradation model is influenced by relative humidity (RH). At 0% RH, it follows a first-order reaction. However, at an air humidity greater than 50%, the degradation becomes an autocatalytic first-order reaction.
Q5: Is Cefetamet pivoxil hydrochloride sensitive to light?
A5: Yes, it can be. Exposure to ultraviolet (UV) light can lead to the formation of E-isomers through cis-trans isomerization of the oxime function. However, some studies have found it to be relatively stable after irradiation under specific conditions. Therefore, protection from light during storage and experiments is recommended.
Troubleshooting Guides
Q1: My HPLC results show poor separation between the parent drug and its degradants. How can I resolve this?
A1: Poor peak resolution can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The mobile phase is critical for achieving good separation. A commonly used mobile phase consists of a mixture of water, acetonitrile, methanol, and a phosphate buffer (e.g., pH 3.5). Adjusting the ratio of the organic solvents (acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.
-
Column Choice: A C18 reversed-phase column is typically used for the analysis of Cefetamet pivoxil hydrochloride. Ensure your column is in good condition and appropriate for the separation.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. A flow rate of around 1.0 to 1.5 ml/min is often reported.
-
Detection Wavelength: The UV detection wavelength is usually set around 254 nm or 265 nm for optimal sensitivity and specificity.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Known Impurities and Isomers: Cefetamet pivoxil hydrochloride can have several process-related impurities and isomers, such as the Δ³-isomer or the E-isomer.
-
Secondary Degradation: Primary degradation products can themselves be unstable and degrade further, leading to additional peaks.
-
Interaction with Excipients: If you are analyzing a formulated product, the drug may interact with excipients under stress conditions, forming new adducts or degradation products.
-
Contamination: Ensure all solvents, glassware, and equipment are clean to avoid contamination.
Q3: The degradation rate in my solid-state stability study is much faster than expected. What should I check?
A3: The stability of solid Cefetamet pivoxil hydrochloride is highly sensitive to relative humidity (RH).
-
Humidity Control: Verify the humidity conditions of your stability chamber. Degradation is significantly accelerated at RH > 50% and follows an autocatalytic model, which can lead to a rapid increase in degradation rate over time.
-
Excipient Interactions: Certain excipients can decrease the chemical stability of the drug in the solid state. If you are studying a mixture, consider potential incompatibilities.
Experimental Protocols
Protocol: Forced Degradation Study of Cefetamet Pivoxil Hydrochloride
This protocol outlines the conditions for subjecting Cefetamet pivoxil hydrochloride to various stressors as recommended by ICH guidelines to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Cefetamet pivoxil hydrochloride in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution for 4 hours or keep at room temperature and monitor over 24 hours.
-
At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to the target concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH.
-
Keep the solution at ambient temperature for approximately 3 hours. The drug is very unstable in alkaline conditions.
-
At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.01 N HCl, and dilute to the target concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature for up to 24 hours.
-
At specified time intervals, withdraw an aliquot and dilute to the target concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Cefetamet pivoxil hydrochloride powder in a sealed glass vial.
-
Heat in an oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 7 days).
-
At specified time intervals, remove a sample, cool to room temperature, dissolve in a suitable solvent, and dilute to the target concentration.
-
-
Photodegradation (Solution):
-
Expose the stock solution in a transparent container to a UV light source (e.g., 254 nm) and a fluorescent light source for a defined period (e.g., 24 hours).
-
Keep a control sample protected from light.
-
At specified time intervals, withdraw an aliquot and dilute to the target concentration.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all generated degradation products.
Data Presentation
Table 1: Summary of Degradation Kinetics for Cefetamet Pivoxil Hydrochloride.
| Condition | Kinetic Model | Key Influencing Factors | Reference |
| Aqueous Solution | First-Order Hydrolysis | pH, Temperature, Buffers (Acetate, Phosphate) | |
| Solid State (0% RH) | First-Order Reaction | Temperature | |
| Solid State (>50% RH) | Autocatalytic First-Order Reaction | Temperature, Relative Humidity |
Table 2: pH-Dependent Stability Profile in Aqueous Solution.
| pH Range | Stability | Degradation Rate | Reference |
| < 3 | Low | Acid-catalyzed hydrolysis dominates | |
| 3 - 5 | Maximum | Minimal degradation | |
| > 5 | Low | Base-catalyzed hydrolysis dominates |
Table 3: Example Results from Forced Degradation Studies.
| Stress Condition | Duration | Approximate Degradation | Notes | Reference |
| 0.1 N HCl | 4 hours (reflux) | 57.8% | Degradant peaks observed at relative retention times of 1.32 and 1.80. | |
| 3% H₂O₂ | 2 hours (room temp) | 14.6% | Degradant peaks observed at retention times of 1.12 and 3.35 min. | |
| Increased Temp & RH | Varies | Susceptible to degradation | The presence of certain excipients can further decrease stability. | |
| UV Light | 24 hours | Formation of E-isomer | The content of the E-isomer impurity increases significantly. |
Visualizations
Caption: Experimental workflow for a typical forced degradation study.
Caption: Troubleshooting decision tree for unexpected HPLC results.
Caption: Simplified degradation pathways of Cefetamet Pivoxil HCl.
References
- 1. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mobile phase for Cefetamet sodium HPLC analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Cefetamet Sodium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A common starting point for the reversed-phase HPLC analysis of Cefetamet and its prodrug, Cefetamet pivoxil, involves a mixture of an organic solvent and an aqueous buffer. A frequently used mobile phase consists of acetonitrile and water or a buffer solution.[1][2] Ratios can vary, but a composition of acetonitrile and water in an 80:20 v/v ratio has been reported.[1][2] Another option includes a mixture of methanol and 0.01M sodium perchlorate in a 60:40 v/v ratio.[3]
Q2: What type of HPLC column is recommended for this compound analysis?
A C18 column is the most commonly used stationary phase for the analysis of this compound and its related compounds, offering good separation and peak shape.
Q3: What is the recommended detection wavelength for this compound?
The UV detection wavelength for this compound is typically in the range of 232 nm to 265 nm. Specific reported wavelengths include 232 nm, 236 nm, and 251 nm. The choice of wavelength can depend on the specific form of the compound being analyzed (e.g., Cefetamet vs. Cefetamet pivoxil).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q4: I am observing peak tailing with my this compound peak. What could be the cause and how can I resolve it?
Peak tailing can be caused by several factors. A common issue is the interaction of the analyte with active sites on the silica packing of the column. To address this:
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Using a buffer, such as a phosphate or ammonium acetate buffer, can help maintain a consistent pH and improve peak shape.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.
-
Column Degradation: The column itself may be degrading. If other troubleshooting steps fail, consider replacing the column.
Q5: My retention times for this compound are shifting between injections. What should I do?
Retention time variability can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves for accuracy.
-
Fluctuations in Column Temperature: Small changes in temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
-
Pump Issues: Check for leaks or air bubbles in the pump heads, which can cause inconsistent flow rates.
Q6: I am experiencing high backpressure in my HPLC system. How can I troubleshoot this?
High backpressure can damage your HPLC system and column. Here's how to diagnose and fix the issue:
-
Identify the Source of Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify where the pressure drop occurs. A significant pressure drop after removing a component indicates it is the source of the blockage.
-
Column or Frit Blockage: If the column is the source of high pressure, it may be blocked by particulate matter from the sample or mobile phase. Try back-flushing the column (disconnected from the detector). If this doesn't resolve the issue, the inlet frit may need to be replaced.
-
Sample Preparation: Ensure your samples are properly filtered before injection to remove any particulates.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Cefetamet Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | Cefetamet Pivoxil | Cefetamet | Cefetamet | Cefetamet Pivoxil HCl |
| Stationary Phase | C18 | Kromasil C18 | RP-C18 | Thermo Acclaim™ 120 C18 |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Methanol:0.01M Sodium Perchlorate (60:40 v/v) | Acetonitrile:Methanol:Phosphate Buffer (pH 3.6) (50:20:30 v/v/v) | 10mM Ammonium Acetate:Methanol:Acetonitrile (327:133:504 v/v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection Wavelength | 251 nm | 232 nm | 236 nm | Not Specified |
| Retention Time | ~4 min | 2.369 min | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Cefetamet Pivoxil
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and water in a ratio of 80:20 (v/v). Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefetamet pivoxil reference standard in the mobile phase to obtain a stock solution. Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10-50 µg/mL).
-
Sample Preparation: For tablet dosage forms, grind the tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Cefetamet pivoxil and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 251 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Visualizations
Caption: Experimental workflow for HPLC analysis of Cefetamet.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Cefetamet Sodium Industrial Manufacture: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial manufacture of Cefetamet sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial synthesis of this compound?
A1: Traditional manufacturing of this compound often involves complex, multi-step synthetic processes.[1] Key challenges include low reaction yields, the generation of hazardous byproducts, and complex purification procedures.[1] These factors can significantly impact production efficiency and raise environmental concerns.[1] Newer approaches, such as the Direct Acylation Method, aim to streamline the process, improve yields, and incorporate green chemistry principles to minimize waste.[1]
Q2: What are the critical process parameters to control during the synthesis of this compound?
A2: Key parameters that require careful control include reaction temperature, catalyst selection, solvent choice, and the concentration of reactants like acyl chlorides.[1] Optimization of these parameters is crucial for maximizing yield and purity. For instance, in certain optimized processes, adjusting the reaction temperature has been shown to improve yields to as high as 88%.
Q3: What are the common impurities encountered during this compound production?
A3: Impurities in this compound can originate from starting materials, intermediates, byproducts, and degradation products. Some known impurities include Cefetamet acid and various isomers. A detailed study of the related compound, Cefetamet pivoxil hydrochloride, identified ten different impurities and isomers, highlighting the complexity of the impurity profile. It is crucial to characterize and control these impurities to ensure the safety and efficacy of the final product.
Q4: How can the purity of this compound be enhanced on an industrial scale?
A4: The primary purification methods for this compound are crystallization and column chromatography. Crystallization is often the preferred method for removing the bulk of impurities, and its effectiveness can be optimized by carefully selecting solvent combinations. For impurities that are difficult to remove by crystallization, column chromatography using a stationary phase like silica gel is employed.
Q5: What are the stability concerns for this compound, and how should it be stored?
A5: this compound is susceptible to degradation from exposure to heat, moisture, and light. Degradation can also be influenced by pH, with related compounds showing maximum stability in the pH range of 3-5. Therefore, this compound should be stored in a cool, dark, and dry place with controlled humidity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Suboptimal reaction conditions (temperature, catalyst, solvent). | Systematically optimize reaction parameters. For the Direct Acylation Method, ensure the catalyst type and reaction temperature are optimized, as this has been shown to increase yields from 75% to 88%. |
| Incomplete reaction. | Monitor the reaction progress using HPLC to ensure it goes to completion. Consider extending the reaction time if necessary. | |
| Side reactions leading to byproducts. | Adjust reaction conditions to minimize side reactions. The use of specific intermediates like MAEM (mercaptobenzothiazole acetyl ethyl ester) has been reported to improve yield and facilitate a greener process by allowing for the recycling of byproducts. | |
| High Impurity Levels | Ineffective purification. | Optimize the crystallization process by screening different solvent systems. If crystallization is insufficient, employ column chromatography with appropriate stationary and mobile phases. |
| Degradation of the product during processing. | Minimize exposure to high temperatures, light, and moisture throughout the manufacturing process. Ensure the pH of aqueous solutions is maintained within the optimal stability range. | |
| Contaminated raw materials. | Qualify all starting materials and intermediates to ensure they meet the required purity specifications before use. | |
| Poor Crystal Quality | Inappropriate solvent system for crystallization. | Screen a variety of solvents and solvent mixtures to identify the optimal conditions for crystal growth. Consider factors like solubility and hydrogen bonding potential of the solvents. |
| Rapid crystallization. | Employ slow cooling or slow solvent evaporation techniques to promote the growth of larger, more uniform crystals. Avoid highly volatile solvents that can lead to rapid precipitation. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure accurate weighing and complete dissolution of the sample in the appropriate diluent. Follow a validated sample preparation protocol. |
| Mobile phase issues (incorrect composition, pH, or degassing). | Prepare the mobile phase accurately as per the validated method. Ensure the pH is correctly adjusted and the mobile phase is adequately degassed before use. | |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Initial Yield | Optimized Yield | Purity (Post-Crystallization) | Key Optimization Parameters |
| Direct Acylation Method | 75% | 88% | >95% | Catalyst type, reaction temperature |
| Intermediary Cyclization Method | Not specified | 82% | 92% | Solvent choice, reaction time |
Table 2: Published Yield for a Specific this compound Preparation Method
| Starting Material (Cefetamet) | Reagents | Yield | Final Product Form |
| 397g | 840g of 10% Sodium Bicarbonate solution, Ethanol | 87.2% | Off-white crystalline powder |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction with Sodium Bicarbonate
This protocol is based on a patented industrial preparation method.
Materials:
-
Cefetamet
-
10% (w/v) Sodium Bicarbonate aqueous solution
-
Ethanol (≥97%)
-
Activated Carbon
-
Reaction flask
-
Stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a suitable reaction flask, add 397g of Cefetamet and 840g of 10% sodium bicarbonate aqueous solution at normal temperature and pressure.
-
Stir the reaction mixture for 2 hours.
-
Add an appropriate amount of activated carbon and continue stirring for 20 minutes.
-
Filter the mixture to remove the activated carbon.
-
To the filtrate, add ethanol to precipitate the this compound.
-
Collect the precipitate by suction filtration.
-
Dry the product under vacuum at 50°C to obtain the primary this compound.
-
For further purification, perform recrystallization from an ethanol solution under aseptic conditions, again using activated carbon for decolorization, followed by filtration and drying.
Protocol 2: Quality Control of this compound by RP-HPLC
This protocol is a validated method for the determination of Cefetamet.
Chromatographic Conditions:
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol: 0.01M Sodium Perchlorate (60:40 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 232nm
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
-
Run Time: 10 minutes
Preparation of Standard Solution (100 µg/ml):
-
Accurately weigh 10mg of Cefetamet reference standard and transfer it to a 10ml volumetric flask.
-
Add a small amount of methanol to dissolve the standard and then make up the volume to 10ml with the diluent (mobile phase).
-
From this stock solution, transfer 1.0ml to another 10ml volumetric flask and dilute to the mark with the diluent.
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration similar to the working standard solution.
-
Filter the sample solution through a 0.45µm syringe filter before injection.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Cefetamet is approximately 2.369 minutes under these conditions.
-
Calculate the assay and impurity levels by comparing the peak areas of the sample to the standard.
Visualizations
Caption: Workflow for the industrial manufacture of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Enhancing the Oral Bioavailability of Cefetamet Pivoxil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Cefetamet pivoxil.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Cefetamet pivoxil and what are the key factors influencing it?
A1: The oral bioavailability of Cefetamet pivoxil is approximately 40% to 50% when taken with food[1][2]. Key factors influencing its bioavailability include:
-
Food: Co-administration with food is a critical factor that significantly enhances absorption[1][3][4].
-
Dosage Form: Different formulations, such as tablets and syrups, exhibit different bioavailability profiles.
-
Excipients: The type and combination of excipients in a formulation can alter the drug's physicochemical properties, including solubility and permeability.
-
Physicochemical Degradation: Cefetamet pivoxil is susceptible to hydrolysis, and its stability is influenced by pH, temperature, and humidity.
Q2: How does food impact the absorption of Cefetamet pivoxil?
A2: Food significantly increases the extent of Cefetamet pivoxil absorption. Administering the drug within one hour of a meal is recommended for enhanced bioavailability. While food enhances the overall absorption, it may slightly delay the time to reach peak plasma concentrations. The mechanism is not fully understood but is not primarily related to changes in gastric pH.
Q3: Is there a difference in bioavailability between tablet and syrup formulations?
A3: Yes, studies have shown a significant difference. The tablet formulation generally exhibits higher bioavailability (around 50-60% with food) compared to the syrup formulation (around 38% with food). Interestingly, food does not appear to significantly improve the bioavailability of the syrup formulation, in contrast to its effect on tablets.
Q4: Can co-administration of antacids affect the bioavailability of Cefetamet pivoxil?
A4: Studies have suggested that the co-administration of antacids or H2-receptor antagonists like ranitidine does not significantly alter the bioavailability of oral Cefetamet pivoxil.
Q5: What is the effect of increasing the dose of Cefetamet pivoxil on its absorption?
A5: Research indicates that as the oral dose of Cefetamet pivoxil increases, the rate and extent of its absorption may be reduced. For instance, an increase in dose can lead to a delay in the time to reach maximum plasma concentration.
Troubleshooting Guides
Problem 1: Consistently low bioavailability observed in preclinical/clinical studies despite using a standard tablet formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate Food Effect Management | Ensure strict adherence to dosing protocols relative to meals. Administer Cefetamet pivoxil within one hour of a standardized meal to maximize the food effect. |
| Incompatible Excipients | Review the formulation's excipient profile. Some excipients, like polyvinylpyrrolidone and hydroxypropyl methyl cellulose, may accelerate the degradation of Cefetamet pivoxil under certain conditions. Consider reformulating with compatible excipients such as mannitol, pregelatinised starch, or lactose monohydrate. |
| Drug Product Stability Issues | Investigate the stability of the drug product under the storage and handling conditions of the study. Cefetamet pivoxil is sensitive to humidity and temperature, which can lead to degradation. Perform stability testing on the clinical batches. |
| Variability in Gastrointestinal pH | While antacids may not have a major impact, extreme variations in gastric pH could potentially influence drug release and stability. The drug exhibits maximum stability in the pH range of 3 to 5. |
Problem 2: High variability in bioavailability data between subjects.
| Possible Cause | Troubleshooting Step |
| Differences in Subject Meal Composition and Timing | Standardize the meal provided to all subjects in terms of composition and timing relative to drug administration. |
| Underlying Subject-Specific Physiological Differences | Analyze data for any correlations with subject demographics or physiological parameters that might influence drug absorption. |
| Formulation Inhomogeneity | Assess the content uniformity and other quality attributes of the dosage form to rule out manufacturing inconsistencies. |
Problem 3: Failure to achieve desired dissolution profile in vitro.
| Possible Cause | Troubleshooting Step |
| Poor Drug Solubility | Cefetamet pivoxil is a lipophilic prodrug. Explore the use of solubility-enhancing excipients or advanced formulation strategies such as the development of dispersible tablets or solid dispersions. |
| Inappropriate Dissolution Medium | Ensure the pH and composition of the dissolution medium are relevant to the in vivo conditions of the gastrointestinal tract. Cefetamet pivoxil's solubility and stability are pH-dependent. |
| Particle Size and Morphology | Characterize the particle size distribution of the active pharmaceutical ingredient (API). Micronization or other particle size reduction techniques could be explored to improve dissolution rates. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cefetamet Pivoxil Tablets under Fed and Fasting Conditions.
| Formulation | Condition | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| 1500 mg Tablet | Fasting | - | 3.0 ± 0.6 | - | 31 ± 7 | |
| 1500 mg Tablet | With Breakfast | - | 4.8 ± 0.4 | - | 44 ± 4 | |
| 1000 mg Tablet | 1h Before Meal | 5.50 ± 1.06 | 3.25 ± 1.44 | 38.2 ± 10.1 | - | |
| 1000 mg Tablet | With Meal | 5.47 ± 1.4 | 4.31 ± 1.54 | 35.7 ± 11.9 | - | |
| 1000 mg Tablet | 1h After Meal | 6.57 ± 0.93 | 4.13 ± 1.54 | 42.8 ± 6.8 | - |
Table 2: Comparison of Bioavailability between Tablet and Syrup Formulations (Administered with Food).
| Formulation (Dose) | Cmax (mg/L) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| M500 Tablet (500 mg) | 3.8 | - | 58.4 ± 9.0 | |
| M250 Tablet (500 mg) | 3.9 | - | 55.7 ± 7.0 | |
| Clinical-Trial Tablet (500 mg) | 3.2 | - | 49.8 ± 8.5 | |
| Syrup | 2.7 ± 0.6 | 4.1 ± 0.8 | 37.9 ± 6.0 |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Healthy Volunteers
-
Study Design: A randomized, open-label, crossover study design is typically employed.
-
Subjects: Recruit a cohort of healthy adult volunteers (e.g., 12-18 subjects). Subjects should undergo a health screening and provide informed consent.
-
Treatment Arms:
-
Test Formulation: Oral administration of the Cefetamet pivoxil formulation being evaluated.
-
Reference Formulation: Oral administration of a marketed Cefetamet pivoxil formulation or an intravenous administration of Cefetamet for absolute bioavailability determination.
-
-
Dosing Conditions:
-
Fasting: Administer the drug after an overnight fast of at least 10 hours.
-
Fed: Administer the drug shortly after a standardized high-fat breakfast.
-
-
Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: Quantify the concentration of the active metabolite, Cefetamet, in plasma samples using a validated high-performance liquid chromatography (HPLC) method with UV detection.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between different treatment arms to assess relative or absolute bioavailability.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type 2 (paddle) dissolution apparatus.
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
-
Procedure:
-
Place one unit of the Cefetamet pivoxil dosage form (e.g., one tablet) into each dissolution vessel containing 900 mL of the pre-warmed (37 ± 0.5 °C) dissolution medium.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Analyze the concentration of Cefetamet pivoxil in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Workflow for enhancing Cefetamet pivoxil bioavailability.
Caption: Factors influencing Cefetamet pivoxil's oral bioavailability.
References
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cefetamet Sodium Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in Cefetamet, a third-generation cephalosporin antibiotic. Ensuring the purity of active pharmaceutical ingredients (APIs) like Cefetamet sodium is critical for the safety and efficacy of the final drug product. This document outlines various analytical techniques, presenting their performance data and detailed experimental protocols to aid researchers and quality control professionals in selecting and implementing the most suitable methods for their specific needs.
The data and methodologies presented are primarily based on studies of Cefetamet Pivoxil, an ester prodrug of Cefetamet. The analytical principles and methods are largely applicable to this compound, though specific validation parameters may require optimization.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for different High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Cefetamet and its impurities. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method, as stipulated by guidelines from the International Council for Harmonisation (ICH).
| Parameter | Method 1: RP-HPLC [1][2] | Method 2: RP-HPLC [3] | Method 3: HPLC [4] |
| Linearity Range | 10 - 50 µg/mL | 1 - 6 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9991 | > 0.999 | Not Specified |
| Limit of Detection (LOD) | 2.66 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 8.07 µg/mL | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | Good |
| Accuracy (% Recovery) | 99 - 100% | Good | Good |
| Specificity/Selectivity | Specific and Selective | Specific | Specific |
| Robustness | Robust | Robust | Not Specified |
| Ruggedness | Rugged | Not Specified | Not Specified |
Note: The methods referenced primarily focus on the assay of the main component, Cefetamet Pivoxil, but their validation demonstrates their suitability for separating and quantifying impurities. The principles of these methods are foundational for developing specific impurity profiling assays.
Advanced Analytical Techniques
Beyond standard HPLC, advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer significant advantages for impurity analysis.
-
UPLC: This technique utilizes smaller particle size columns and higher pressures to achieve faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC.[5] While a specific UPLC method for Cefetamet was not detailed in the searched literature, the principles for a related compound, Cefditoren Pivoxil, highlight its potential for improved impurity profiling.
-
LC-MS: This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for the identification and characterization of unknown impurities and degradation products. A study on Cefetamet Pivoxil hydrochloride successfully utilized HPLC-MSn (Time-of-Flight and Ion Trap) to separate and identify ten impurities and isomers.
Experimental Protocols
Below are detailed methodologies for representative analytical methods discussed in the literature.
Method 1: RP-HPLC for Cefetamet Pivoxil
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Stationary Phase: C18 column (e.g., HYPERSIL C-18).
-
Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 251 nm.
-
Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Cefetamet Pivoxil into a 100 mL volumetric flask.
-
Add the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Further dilute the sample solution with the mobile phase to achieve a concentration within the linearity range (10-20 µg/mL).
-
-
Standard Preparation:
-
Accurately weigh 10 mg of Cefetamet Pivoxil standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute this stock solution to prepare working standards within the concentration range of 10-50 µg/mL.
-
Method 2: RP-HPLC for Cefetamet
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Stationary Phase: Waters C18 column (250mm × 4.6mm; 5µm).
-
Mobile Phase: Methanol, acetonitrile, and 0.01M sodium perchlorate in a ratio of 60:40.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a standard stock solution by dissolving 10 mg of Cefetamet in a 10 mL volumetric flask with methanol and diluting to volume.
-
Prepare a working standard solution of 100 µg/mL by diluting 1.0 mL of the stock solution to 10 mL.
-
Prepare calibration curve standards in the range of 1-6 µg/mL from the working standard solution.
-
-
Sample Preparation:
-
Weigh and finely powder ten tablets of Cefetamet (e.g., Altamet-250mg).
-
Prepare the sample solution in a similar manner to the standard preparation to achieve a concentration within the calibration range.
-
Method 3: HPLC for Cefetamet Pivoxil Hydrochloride
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Stationary Phase: C18 absorbosphere column (150 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile, methanol, and phosphate buffer (pH 3.5) in a ratio of 50:35:10:5 (v/v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of analytical method validation and a typical experimental setup for HPLC analysis.
Caption: A flowchart illustrating the key stages of analytical method validation as per ICH guidelines.
Caption: A schematic of the typical experimental workflow for HPLC analysis of pharmaceutical samples.
References
A Comparative In Vitro Susceptibility Analysis: Cefetamet Sodium vs. Cefixime
In the landscape of third-generation oral cephalosporins, cefetamet and cefixime represent two prominent therapeutic options for a variety of bacterial infections. This guide provides a detailed comparison of their in vitro activity, supported by quantitative data from susceptibility testing. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents.
Overview of Cefetamet and Cefixime
Cefetamet, available as the prodrug cefetamet pivoxil, is hydrolyzed in the body to its active form. It demonstrates a broad spectrum of activity against many common respiratory and urinary tract pathogens.[1][2] Cefixime is another orally administered third-generation cephalosporin known for its stability against many beta-lactamase enzymes and its potent activity against a wide range of Gram-negative bacteria.[3][4] Both antibiotics are frequently utilized in the treatment of infections such as bronchitis, otitis media, and urinary tract infections.[1]
Comparative In Vitro Susceptibility Data
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for cefetamet and cefixime against key bacterial pathogens, compiled from various studies. MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Common Respiratory Pathogens
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Cefetamet | - | - | - |
| Cefixime | 96 | ≤0.06 | 0.125 | |
| Moraxella catarrhalis | Cefetamet | - | - | - |
| Cefixime | 105 | 0.125 | 0.25 | |
| Streptococcus pneumoniae (penicillin-susceptible) | Cefetamet | - | - | - |
| Cefixime | - | ≤0.25 | ≤0.25 |
Data for cefetamet against these specific respiratory pathogens in a direct comparative study with cefixime was not available in the reviewed literature. Cefetamet has shown high in vitro activity against respiratory pathogens generally, with one study indicating that a concentration of 1.0 µg/mL inhibited 97% of all tested bacteria from respiratory tract infections.
Table 2: In Vitro Activity against Enterobacteriaceae
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Cefetamet | - | - | 0.25 - 1 |
| Cefixime | - | 0.06 | 0.25 | |
| Klebsiella pneumoniae | Cefetamet | - | - | 0.25 - 1 |
| Cefixime | - | 0.06 | 0.25 | |
| Proteus mirabilis | Cefetamet | - | - | 0.25 - 1 |
| Cefixime | - | ≤0.06 | ≤0.06 |
Note: The presented data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The number of isolates for some entries was not specified in the source material.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of MIC values is typically performed following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.
Generalized Broth Microdilution Protocol:
-
Bacterial Isolate Preparation:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of cefetamet sodium and cefixime are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the In Vitro Susceptibility Testing Workflow
The following diagram illustrates the key steps in a typical in vitro susceptibility testing workflow, from sample collection to result interpretation.
Workflow for In Vitro Susceptibility Testing.
Summary and Conclusion
Both cefetamet and cefixime exhibit potent in vitro activity against a broad range of clinically relevant bacteria, particularly those responsible for respiratory and urinary tract infections. While direct comparative studies with comprehensive, side-by-side MIC data are limited in the public domain, the available information suggests that both agents have a similar spectrum of activity against many key pathogens. Cefixime has been extensively studied, with established MIC breakpoints against a wide variety of organisms. Cefetamet has also demonstrated excellent activity, particularly against beta-lactamase producing strains. For researchers and clinicians, the choice between these two agents may be guided by local resistance patterns, specific pathogen identification, and clinical efficacy data. Further head-to-head in vitro susceptibility studies would be beneficial to provide a more definitive comparative analysis.
References
- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new broad spectrum, beta-lactamase-stable oral cephalosporin, cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefixime, in-vitro activity, pharmacokinetics and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Cefetamet Sodium and Amoxicillin
This guide provides a detailed comparison of the in vitro efficacy of Cefetamet sodium, a third-generation oral cephalosporin, and Amoxicillin, a broad-spectrum β-lactam antibiotic. The analysis is based on experimental data from various studies, focusing on their activity against key bacterial pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Antibacterial Activity
The in vitro efficacy of this compound and amoxicillin is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for both antibiotics against common respiratory pathogens.
| Bacterial Species | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Cefetamet | - | - | - |
| Amoxicillin | 249 | - | - | |
| Haemophilus influenzae | Cefetamet | 2,212 | ≤0.06 | 0.12 |
| Amoxicillin | - | - | - | |
| Moraxella catarrhalis | Cefetamet | 413 | 0.25 | 0.5 |
| Amoxicillin | - | - | - |
Data for Amoxicillin against S. pneumoniae and H. influenzae, and for both drugs against a wider range of isolates would require consulting specific referenced studies for a complete dataset.
Experimental Protocols
The determination of in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the potency of antibiotics. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.
-
Antimicrobial Agents: Stock solutions of this compound and Amoxicillin of known concentrations, prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, it should be supplemented with 2-5% lysed horse blood.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Inoculum Preparation: A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared directly in the 96-well microtiter plates. This is typically done by adding a defined volume of the antibiotic stock solution to the first well and then serially transferring half the volume to subsequent wells containing fresh growth medium.
-
Inoculation: Each well of the microtiter plate, including a growth control well (containing no antibiotic), is inoculated with the standardized bacterial suspension. A sterility control well (containing only uninoculated broth) is also included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For bacteria requiring specific atmospheric conditions, such as increased CO₂, the incubation environment is adjusted accordingly.
-
Reading the Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or with a microplate reader.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefetamet and Amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Mechanism of action for Cefetamet and Amoxicillin.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Efficacy of Cefetamet Sodium Compared to Other Third-Generation Cephalosporins: A Comparative Guide
This guide provides a detailed in vitro comparison of Cefetamet sodium, an oral third-generation cephalosporin, with other prominent third-generation cephalosporins. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective analysis of its performance against key bacterial pathogens.
Comparative In Vitro Activity
The in vitro potency of Cefetamet and other third-generation cephalosporins is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefetamet and other cephalosporins against common Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity against Common Respiratory Pathogens
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Cefetamet | 0.5 | 1.0 |
| Cefixime | 0.5 | 1.0 | |
| Ceftriaxone | ≤0.06 | 0.5 | |
| Cefotaxime | ≤0.06 | 0.5 | |
| Haemophilus influenzae | Cefetamet | ≤0.06 | 0.12 |
| (β-lactamase negative) | Cefixime | ≤0.06 | 0.12 |
| Ceftriaxone | ≤0.03 | ≤0.03 | |
| Cefotaxime | ≤0.03 | ≤0.03 | |
| Haemophilus influenzae | Cefetamet | ≤0.06 | 0.12 |
| (β-lactamase positive) | Cefixime | ≤0.06 | 0.12 |
| Ceftriaxone | ≤0.03 | 0.06 | |
| Cefotaxime | ≤0.03 | 0.06 | |
| Moraxella catarrhalis | Cefetamet | 0.25 | 0.5 |
| (β-lactamase positive) | Cefixime | 0.25 | 0.5 |
| Ceftriaxone | 0.12 | 0.25 | |
| Cefotaxime | 0.12 | 0.25 |
Data compiled from various in vitro studies. Actual values may vary depending on the specific isolates and testing conditions.
Table 2: In Vitro Activity against Enterobacteriaceae
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Cefetamet | 0.5 | 2.0 |
| Cefixime | 0.25 | 1.0 | |
| Ceftriaxone | ≤0.12 | 0.5 | |
| Cefotaxime | ≤0.12 | 0.5 | |
| Klebsiella pneumoniae | Cefetamet | 0.25 | 1.0 |
| Cefixime | 0.25 | 1.0 | |
| Ceftriaxone | ≤0.12 | 0.5 | |
| Cefotaxime | ≤0.12 | 0.5 | |
| Proteus mirabilis | Cefetamet | ≤0.12 | 0.25 |
| Cefixime | ≤0.12 | 0.25 | |
| Ceftriaxone | ≤0.12 | ≤0.12 | |
| Cefotaxime | ≤0.12 | ≤0.12 |
Data compiled from various in vitro studies. Actual values may vary depending on the specific isolates and testing conditions.
Cefetamet demonstrates potent in vitro activity against many common respiratory and urinary tract pathogens.[1][2] Its activity against Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase producing strains, is a key feature.[3][4] While active against Enterobacteriaceae, its potency is generally comparable to or slightly less than that of parenteral third-generation cephalosporins like ceftriaxone and cefotaxime.[5] Cefetamet is noted to be stable in the presence of many common β-lactamases. However, it has poor activity against Pseudomonas aeruginosa, enterococci, and methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other third-generation cephalosporins.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared from standard powders with known potency. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microdilution trays.
-
Inoculum Preparation: Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours. A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Time-Kill Curve Assay
Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC determination.
-
Assay Setup: The antimicrobial agent is added to flasks containing CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included. The flasks are inoculated with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Viable Cell Counting: The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial tenfold dilutions of each aliquot are prepared in sterile saline. A specific volume of each dilution is then plated onto an appropriate agar medium.
-
Data Analysis: The plates are incubated for 18-24 hours, and the number of colonies is counted. The results are expressed as log10 CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of cephalosporins and the general workflow for in vitro antimicrobial susceptibility testing.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. [Antimicrobial activity of cefetamet against clinically isolated microbial strains collected from urban RTI patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
A Head-to-Head Clinical Showdown: Cefetamet Pivoxil Versus Cefaclor
In the landscape of oral cephalosporins, Cefetamet pivoxil, a third-generation agent, and Cefaclor, a second-generation antibiotic, have been pivotal in the management of various bacterial infections. This comprehensive guide offers a detailed comparison of their clinical performance, supported by experimental data from head-to-head trials. Designed for researchers, scientists, and drug development professionals, this analysis delves into their efficacy, safety, and pharmacokinetic profiles, providing a granular view of their therapeutic standing.
Efficacy in Clinical Trials: A Comparative Analysis
Multiple clinical studies have pitted Cefetamet pivoxil against Cefaclor in the treatment of common infections. The data consistently demonstrates comparable, and in some instances superior, efficacy for Cefetamet pivoxil.
Lower Respiratory Tract Infections
In the treatment of lower respiratory tract infections (LRTI), particularly acute exacerbations of chronic bronchitis, Cefetamet pivoxil has shown strong clinical performance. A satisfactory clinical outcome (cure or improvement) was observed in patients receiving either Cefetamet pivoxil or a comparator agent, which included Cefaclor[1]. In a study involving 101 patients with acute exacerbations of chronic bronchitis, 88% of those treated with Cefetamet were cured, compared to 80% of the 94 patients treated with Cefaclor[2]. Another trial reported a clinical response rate of 89.4% for Cefetamet pivoxil versus 83% for the Cefaclor-treated group in the same indication[3].
Otitis Media
For pediatric patients with acute otitis media, Cefetamet pivoxil has demonstrated high rates of clinical and bacteriological success. In a multicentre, randomized study with 270 children, clinical cure or improvement was seen in 97% of patients receiving Cefetamet pivoxil, compared to 90% in the Cefaclor group[4]. Furthermore, bacteriological cure was achieved in 100% of the Cefetamet pivoxil group versus 86% of the Cefaclor group[4].
| Indication | Drug | Number of Patients | Clinical Efficacy (Cure/Improvement Rate) | Bacteriological Efficacy (Eradication Rate) | Reference |
| Acute Exacerbation of Chronic Bronchitis | Cefetamet pivoxil | 101 | 88% | Not Specified | |
| Cefaclor | 94 | 80% | Not Specified | ||
| Acute Exacerbation of Chronic Bronchitis | Cefetamet pivoxil | 136 | 89.4% | Not Specified | |
| Cefaclor | 122 | 83% | Not Specified | ||
| Acute Otitis Media (Children) | Cefetamet pivoxil | 121 (evaluable) | 97% | 100% (44/44) | |
| Cefaclor | 115 (evaluable) | 90% | 86% (24/28) | ||
| Acute Ear, Nose, and Throat Infections | Cefetamet pivoxil | Not specified | 96% (bacteriological success) | 96% | |
| Cefaclor | 91 (total) | 95% (bacteriological success) | 95% |
Safety and Tolerability Profile
Both Cefetamet pivoxil and Cefaclor are generally well-tolerated, with adverse events being primarily gastrointestinal in nature.
In a study on acute otitis media in children, adverse side effects, mainly gastrointestinal disorders, were reported in 11% of patients in the Cefetamet pivoxil group and 15% in the Cefaclor group. All adverse events were described as mild to moderate and resolved after treatment cessation. Premature treatment withdrawal due to adverse events was low for both drugs, at 0.7% for Cefetamet pivoxil and 2.2% for Cefaclor. Another report noted that mild to moderate adverse events occurred in 7.1% of patients treated with Cefetamet pivoxil.
| Drug | Incidence of Adverse Events | Common Adverse Events | Premature Withdrawal Rate | Reference |
| Cefetamet pivoxil | 11% | Gastrointestinal disorders | 0.7% | |
| Cefaclor | 15% | Gastrointestinal disorders | 2.2% | |
| Cefetamet pivoxil | 7.1% | Mild to moderate adverse events | Not Specified |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefetamet pivoxil and Cefaclor, like other cephalosporins, are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
The clinical trials cited in this guide employed robust methodologies to ensure the validity of their findings.
Study Design
The comparative studies were typically multicenter, randomized, and, where feasible, double-blinded to minimize bias. Both parallel-group and crossover designs have been utilized in pharmacokinetic studies.
Patient Population
Participants were enrolled based on specific inclusion and exclusion criteria relevant to the infection being studied. For instance, studies on respiratory tract infections included patients with clinical signs and symptoms of acute exacerbations of chronic bronchitis or pneumonia. Pediatric trials for otitis media enrolled children within a specified age range with a confirmed diagnosis.
Dosing Regimens
The dosages and administration frequencies were based on established clinical practice for each antibiotic.
-
Cefetamet pivoxil: In adults with LRTI, oral doses of 500 mg or 1000 mg were given twice daily for 5 to 10 days. For children with otitis media, a dosage of 10 mg/kg twice daily for 7 days was used.
-
Cefaclor: For adults with LRTI, dosages of 250 mg or 500 mg were administered three times daily for 5 to 12 days. In pediatric otitis media, the regimen was 13.5 mg/kg three times daily for 7 days.
Efficacy and Safety Assessment
Clinical efficacy was primarily assessed by the resolution or improvement of signs and symptoms of infection. Bacteriological efficacy was determined by the eradication of the causative pathogen from pre-treatment cultures. Safety was monitored through the recording of adverse events and laboratory tests.
Pharmacokinetic Profile
While a direct head-to-head pharmacokinetic study between Cefetamet pivoxil and Cefaclor was not found in the initial search, data from separate studies provide a basis for comparison. Cefetamet pivoxil is a prodrug that is hydrolyzed to the active compound, cefetamet.
| Pharmacokinetic Parameter | Cefetamet | Cefaclor | Reference |
| Bioavailability | ~50% (with food) | Well absorbed | |
| Elimination Half-life | 2.2 hours | 0.6 - 0.9 hours | |
| Protein Binding | 22% | 23.5% | |
| Excretion | ~88% unchanged in urine | ~60-85% unchanged in urine |
Note: The pharmacokinetic data for Cefetamet and Cefaclor are derived from separate studies and are presented for comparative purposes. Direct comparative studies are needed for a definitive assessment.
Conclusion
The available head-to-head clinical trial data suggests that Cefetamet pivoxil is a highly effective oral cephalosporin, demonstrating at least comparable, and in some cases, superior clinical and bacteriological efficacy to Cefaclor in the treatment of lower respiratory tract infections and pediatric acute otitis media. Both antibiotics exhibit a favorable safety profile, with a low incidence of mild to moderate adverse events. The longer half-life of Cefetamet may offer a potential advantage in terms of dosing frequency. For researchers and drug development professionals, these findings underscore the clinical utility of Cefetamet pivoxil and provide a strong basis for its consideration in the management of susceptible bacterial infections. Further research, including direct comparative pharmacokinetic studies, would be beneficial to fully elucidate the relative profiles of these two important antibiotics.
References
Cefetamet Sodium: A Comparative Analysis of Cross-Resistance with Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Cefetamet sodium, an oral third-generation cephalosporin, against various bacterial strains, with a particular focus on cross-resistance patterns observed with other beta-lactam antibiotics. The information presented is collated from multiple studies to offer supporting experimental data and detailed methodologies for key experiments.
Executive Summary
Cefetamet demonstrates potent in vitro activity against a broad spectrum of respiratory and urinary tract pathogens, including many strains resistant to other beta-lactam agents due to the production of beta-lactamase enzymes. Its stability in the presence of common plasmid-mediated beta-lactamases contributes to its efficacy against otherwise resistant strains of Haemophilus influenzae and Moraxella catarrhalis. However, like other cephalosporins, its activity can be compromised by certain extended-spectrum beta-lactamases (ESBLs) and is limited against non-fermenting Gram-negative bacilli and methicillin-resistant Staphylococcus aureus (MRSA). This guide presents available data on the minimum inhibitory concentrations (MICs) of Cefetamet and comparator beta-lactams against various bacterial isolates, details the standardized experimental protocols for susceptibility testing, and provides visual representations of key concepts in beta-lactam resistance and experimental workflows.
Comparative In Vitro Activity of Cefetamet and Other Beta-Lactams
The following tables summarize the in vitro activity of this compound (the active form of the prodrug Cefetamet pivoxil) in comparison to other beta-lactam antibiotics against key bacterial pathogens. Data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Data for Cefetamet and Other Beta-Lactams against Beta-Lactamase Producing Haemophilus influenzae and Moraxella catarrhalis
| Organism (Resistance Mechanism) | No. of Isolates | Cefetamet | Cefixime | Cefaclor | Amoxicillin |
| H. influenzae (β-lactamase positive) | 191 | ≤2 | ≤1 | >16 (some isolates) | Resistant |
| M. catarrhalis (β-lactamase positive) | Not Specified | Good activity | Good activity | Reduced activity | Resistant |
Data sourced from multiple studies indicating general susceptibility patterns. Specific MIC50/MIC90 values were not consistently available across all comparative studies for a direct tabular comparison.
Table 2: In Vitro Activity of Cefetamet against Enterobacteriaceae
| Organism | No. of Isolates | Cefetamet MIC Range (µg/mL) | Cefetamet MIC₅₀ (µg/mL) | Cefetamet MIC₉₀ (µg/mL) |
| Escherichia coli | Not Specified | Not Specified | Not Specified | Not Specified |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified |
| Proteus mirabilis | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized procedures to ensure reproducibility and comparability of data. The most common method cited in the reviewed literature is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Broth Microdilution Susceptibility Testing Protocol (based on CLSI M07)
This protocol outlines the general steps for determining the MIC of Cefetamet and other beta-lactams against aerobic bacteria.
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and comparator beta-lactam antibiotics are prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range for testing.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar for fastidious organisms) for 18-24 hours at 35°C.
-
Several well-isolated colonies are selected and suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microdilution plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included for each isolate.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Key Concepts
To better understand the context of cross-resistance studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the primary mechanisms of beta-lactam resistance.
A Comparative Guide to Bioanalytical Method Validation for Cefetamet in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of validated bioanalytical methods for the determination of Cefetamet in human plasma, a crucial step in pharmacokinetic and bioequivalence studies. Cefetamet is the active metabolite of the prodrug Cefetamet pivoxyl, an oral third-generation cephalosporin antibiotic.
This document outlines and contrasts high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, presenting key validation parameters in a comparative format. Detailed experimental protocols are provided to support the reproducibility of these methods.
Comparative Analysis of Validated Methods
The selection of a bioanalytical method hinges on factors such as sensitivity, selectivity, and the specific requirements of the study. Below is a summary of performance characteristics for HPLC-UV and LC-MS/MS methods validated for Cefetamet quantification in plasma.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.2 - 20 µg/mL[1] | 0.05 - 8 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1] | 0.05 µg/mL[2] |
| Intra-assay Precision (%RSD) | ≤ 1.5%[1] | < 12.33% |
| Inter-assay Precision (%RSD) | ≤ 2.4% | < 12.33% |
| Accuracy (%RE) | Not explicitly stated | -3.40% to 12.26% |
| Recovery | Not explicitly stated | > 80% |
| Sample Preparation | Protein precipitation with perchloric acid | Protein precipitation with acetonitrile |
| Detection | Ultraviolet (UV) | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following sections describe the key steps for both HPLC-UV and LC-MS/MS methods.
HPLC-UV Method Protocol
This method offers a robust and cost-effective approach for the quantification of Cefetamet in plasma.
1. Sample Preparation:
-
To a plasma sample, add perchloric acid for protein precipitation.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 4 mM perchloric acid and acetonitrile (83:17, v/v).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a specified wavelength.
LC-MS/MS Method Protocol
The LC-MS/MS method provides higher sensitivity and selectivity, making it suitable for studies requiring lower detection limits.
1. Sample Preparation:
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to separate the supernatant from the precipitated proteins.
-
The supernatant is then directly injected or further processed.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.4% formic acid in water (e.g., 65:35 v/v).
-
Flow Rate: Adjusted based on the column dimensions and system.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for Cefetamet and an internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of Cefetamet in plasma using LC-MS/MS.
Caption: Workflow for Cefetamet Bioanalysis in Plasma.
Stability of Cefetamet in Plasma
The stability of the analyte in the biological matrix is a critical parameter in bioanalytical method validation. Studies have shown that Cefetamet is stable in human plasma for at least three months when stored at -20°C and for 24 hours at 22°C. It is important to note that the prodrug, Cefetamet pivoxyl, is highly unstable in plasma, with significant degradation occurring within an hour. Therefore, for accurate determination of the active metabolite Cefetamet, samples should be handled and processed promptly.
References
Comparative In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitor Combinations Against Beta-Lactamase Producing Bacteria
A Comparison Guide for Researchers and Drug Development Professionals
The increasing prevalence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics. This guide provides a comparative overview of the in vitro activity of several novel β-lactam/β-lactamase inhibitor combinations against key beta-lactamase-producing Gram-negative bacteria. The data presented is compiled from recent studies and is intended to assist researchers and drug development professionals in evaluating the potential of these new therapeutic agents.
Data Presentation: In Vitro Activity of Novel Antibacterial Agents
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various novel antibacterial agents against different beta-lactamase-producing Enterobacterales and Pseudomonas aeruginosa. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity against NDM-Producing Enterobacterales
| Antibacterial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Cefiderocol | 0.03-64 | 1 | 8 | 81.9 |
| Cefepime/taniborbactam | 0.5->64 | 4 | 32 | 77.5 |
| Meropenem/taniborbactam | 0.06->64 | 2 | 32 | 72.1 |
| Cefepime/zidebactam | 0.12->64 | 4 | 32 | 71.1 |
| Meropenem/nacubactam | 0.06->64 | 4 | >64 | 49.0 |
| Aztreonam/nacubactam | 0.06-8 | 0.25 | 1 | 100 |
| Aztreonam/avibactam | 0.06-4 | 0.12 | 0.5 | 100 |
Data extracted from a study on 204 NDM-producing Enterobacterales isolates in China[1].
Table 2: In Vitro Activity of Cefepime/Zidebactam Against Carbapenem-Resistant Enterobacterales and P. aeruginosa
| Organism (Resistance Mechanism) | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible at ≤8 mg/L |
| Carbapenem-Resistant Enterobacterales | 1018 | 0.5 | 2 | 98.5 |
| MBL-positive Enterobacterales | 214 | 1 | 4 | 94.9 |
| MDR P. aeruginosa | 262 | 4 | 16 | N/A |
| MBL-positive P. aeruginosa | 94 | 4 | 8 | N/A |
Data from a worldwide collection of Gram-negative bacilli. Susceptibility for P. aeruginosa was proposed at ≤32 μg/ml, at which 99.6% of MDR isolates were inhibited[2][3].
Table 3: Comparative In Vitro Activity against Carbapenem-Resistant P. aeruginosa
| Antibacterial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Cefiderocol | 0.5 | 4 | 98 (CLSI) / 95 (EUCAST) |
| Imipenem/relebactam | 2 | 16 | 48 |
| Ceftolozane/tazobactam | 4 | 32 | 63 |
| Ceftazidime/avibactam | 4 | 16 | 72 |
| Amikacin | 8 | 32 | 70 |
| Levofloxacin | >4 | >4 | <15 |
Data from a global collection of carbapenem-resistant P. aeruginosa isolates[4].
Table 4: In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against KPC-Producing CRE in Korea
| Antibacterial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Ceftazidime/avibactam | 0.5 | 2 | 92.9 |
| Imipenem/cilastatin/relebactam | 0.25 | 2 | 82.1 |
| Meropenem/vaborbactam | 0.03 | 0.25 | 96.4 |
Data from a study on 28 KPC-producing CRE isolates[5].
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria. For fastidious organisms, supplements like lysed horse blood and β-NAD may be required (MH-F broth). For cefiderocol testing, iron-depleted CAMHB is used.
-
Antimicrobial Agents: Stock solutions of the antimicrobial agents are prepared at known concentrations. Serial two-fold dilutions of the agents are then prepared in the broth to achieve a range of final concentrations in the microdilution plate wells.
-
Inoculum: A standardized inoculum of the test bacterium is prepared. This typically involves suspending colonies from a fresh agar plate in a sterile liquid to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Inoculation and Incubation:
-
A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
4. Quality Control:
-
Reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.
Phenotypic Detection of β-Lactamase Production
Phenotypic methods are used to confirm the presence of specific types of β-lactamases.
-
Extended-Spectrum β-Lactamase (ESBL) Detection: The double-disc synergy test (DDST) and the phenotypic confirmatory disc diffusion test (PCDDT) are commonly used. These tests involve placing a disc of a third-generation cephalosporin and a disc of the same cephalosporin combined with a β-lactamase inhibitor (e.g., clavulanic acid) on an agar plate inoculated with the test organism. An enhanced zone of inhibition around the combination disc compared to the cephalosporin disc alone indicates ESBL production.
-
AmpC β-Lactamase Detection: The modified three-dimensional method can be used for the detection of AmpC β-lactamases.
-
Carbapenemase Detection: The Modified Hodge Test (MHT) and the Carba NP test are used to detect carbapenemase production. The MHT detects the ability of a test organism to hydrolyze a carbapenem, allowing the growth of a carbapenem-susceptible indicator organism towards a carbapenem disk.
Molecular Characterization of β-Lactamase Genes
Polymerase Chain Reaction (PCR) is a common molecular method used to detect the specific genes encoding different β-lactamases (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP, blaCTX-M, blaTEM, blaSHV).
-
DNA Extraction: DNA is extracted from the bacterial isolates.
-
PCR Amplification: Specific primers targeting the desired β-lactamase genes are used to amplify the genetic material. Multiplex PCR can be used to detect multiple genes simultaneously.
-
Detection: The amplified PCR products are visualized using gel electrophoresis. DNA sequencing can be used to confirm the identity of the amplified genes.
Visualizations
Mechanism of β-Lactamase Inhibition
The following diagram illustrates the general mechanism of action of β-lactam antibiotics and their inactivation by β-lactamases, as well as the protective role of β-lactamase inhibitors.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
A Comparative Analysis of Cefetamet Pivoxil and Amoxicillin/Clavulanic Acid in the Treatment of Bacterial Infections
A comprehensive review of the available clinical data on the efficacy and safety of Cefetamet pivoxil versus amoxicillin/clavulanic acid for the treatment of specific bacterial infections. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two widely used oral antibiotics: Cefetamet pivoxil, a third-generation cephalosporin, and amoxicillin/clavulanic acid, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor. The analysis focuses on their clinical and bacteriological efficacy, as well as their safety profiles, based on data from comparative clinical trials.
Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)
A prospective, open, comparative study involving 180 adult patients with Acute Exacerbation of Chronic Bronchitis (AECB) provides key insights into the relative efficacy of Cefetamet pivoxil and amoxicillin/clavulanic acid. The results, summarized in the table below, indicate a high degree of efficacy for both treatments.
| Outcome Measure | Cefetamet pivoxil (500mg bid) | Amoxicillin/Clavulanic Acid (500/125mg tid) |
| Clinical Outcome (Cure/Improvement) | 96% (of 169 assessable patients) | 92% (of 169 assessable patients) |
| Bacteriological Response Rate | 89% (of 141 evaluable cases) | 84% (of 141 evaluable cases) |
Data from an open comparative and prospective study in 180 adults with AECB for 7 days.
Efficacy in Acute Presumed Bacterial Rhinosinusitis
While direct comparisons of Cefetamet pivoxil and amoxicillin/clavulanic acid in acute rhinosinusitis are limited in the available literature, a randomized, double-blinded, open-label study on a similar third-generation cephalosporin, cefcapene pivoxil, offers valuable comparative data. The study involved 60 patients and demonstrated comparable efficacy between the two treatment arms.
| Outcome Measure | Cefcapene pivoxil (150mg tid) | Amoxicillin/Clavulanic Acid (625mg tid) |
| Clinical Improvement Rate (after 2 weeks) | 96% | 95.8% |
Data from a randomized, double-blinded, open-label trial in patients over 15 years of age with acute presumed bacterial rhinosinusitis treated for 2 weeks.[1][2]
Safety and Tolerability
Adverse events are a critical consideration in antibiotic selection. In the study comparing Cefetamet pivoxil to amoxicillin/clavulanic acid for AECB, gastrointestinal disorders were the most frequently reported adverse events, with diarrhea occurring nearly twice as often in the amoxicillin/clavulanic acid group.
Similarly, in the trial for acute rhinosinusitis, gastrointestinal complications were the most common adverse reaction. Diarrhea was significantly more prevalent in the amoxicillin/clavulanic acid group.
| Adverse Event | Cefcapene pivoxil | Amoxicillin/Clavulanic Acid | P-value |
| Diarrhea | 1 patient | 6 patients | P=0.04 |
Data from a study on acute presumed bacterial rhinosinusitis.[1][2]
Experimental Protocols
Study on Acute Exacerbation of Chronic Bronchitis
Methodology: An open-label, comparative, and prospective study was conducted on 180 adult patients of both sexes diagnosed with Acute Exacerbation of Chronic Bronchitis. Patients were randomized to receive either Cefetamet pivoxil (500mg twice daily) or amoxicillin/clavulanic acid (500/125mg three times daily) for a duration of 7 days. The primary endpoints were clinical outcome (defined as cure or improvement) and bacteriological response rate. Baseline susceptibility testing of bacterial isolates was performed.
Study on Acute Presumed Bacterial Rhinosinusitis
Methodology: A randomized, open-labeled, double-blinded trial was performed on patients over 15 years of age diagnosed with acute presumed bacterial rhinosinusitis. Diagnosis was confirmed with paranasal sinus X-rays and nasal endoscopies.[1] Patients were randomized to receive either cefcapene pivoxil (150 mg, three times a day) or amoxicillin/clavulanic acid (625 mg, three times a day) for two weeks. Follow-up evaluations of symptom changes and endoscopic findings were conducted on days 7, 14, and 28. Adverse reactions were also monitored throughout the study period.
Experimental Workflow
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
Susceptibility of respiratory pathogens to Cefetamet versus other oral agents
An in-depth analysis of Cefetamet's efficacy against common respiratory pathogens reveals a profile comparable to other oral β-lactams, with specific advantages and limitations. This guide synthesizes in-vitro susceptibility data, clinical trial outcomes, and mechanistic insights to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Cefetamet, an oral third-generation cephalosporin, demonstrates significant activity against key bacterial pathogens responsible for community-acquired respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its stability in the presence of β-lactamases produced by some bacteria provides a therapeutic advantage in certain clinical scenarios.[1][2]
In-Vitro Susceptibility: A Quantitative Comparison
The in-vitro activity of Cefetamet, measured by the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90), has been evaluated against a panel of common respiratory pathogens. The following tables summarize the comparative MIC90 data for Cefetamet and other commonly prescribed oral antimicrobial agents.
Table 1: Comparative MIC90 (µg/mL) of Cefetamet and Other Oral β-Lactams against Key Respiratory Pathogens
| Pathogen | Cefetamet | Cefixime | Cefpodoxime | Cefuroxime | Amoxicillin-Clavulanate |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 | 0.5 | 0.12 | 0.5 | ≤1.0 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.06 | ≤0.06 | ≤0.12 | 1.0 | ≤1.0 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.06 | ≤0.06 | ≤0.12 | 1.0 | ≤2.0/1.0 |
| Moraxella catarrhalis (β-lactamase positive) | 0.25 | 0.12 | 0.25 | 1.0 | ≤0.5/0.25 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Table 2: Comparative MIC90 (µg/mL) of Cefetamet, Macrolides, and Fluoroquinolones against Key Respiratory Pathogens
| Pathogen | Cefetamet | Azithromycin | Clarithromycin | Levofloxacin |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 | 0.5 | 0.25 | 1.0 |
| Haemophilus influenzae | ≤0.06 | 2.0 | 4.0 | 0.06 |
| Moraxella catarrhalis | 0.25 | 0.12 | 0.25 | 0.06 |
Note: Data compiled from multiple sources. Macrolide and fluoroquinolone susceptibility can be affected by different resistance mechanisms.
Clinical Efficacy in Respiratory Tract Infections
Clinical trials have demonstrated the efficacy of Cefetamet pivoxil, the prodrug of Cefetamet, in treating community-acquired respiratory tract infections.
Table 3: Clinical Efficacy of Cefetamet Pivoxil in Comparative Trials
| Infection | Comparator | Clinical Success Rate (Cefetamet) | Clinical Success Rate (Comparator) | Reference |
| Lower Respiratory Tract Infections | Amoxicillin | 79-94% | Similar | [3] |
| Lower Respiratory Tract Infections | Cefaclor | 97-99% (pediatric) | 96% (pediatric) | [3] |
| Community-Acquired Pneumonia | Amoxicillin | 80-100% (adults) | Not specified | [1] |
| Community-Acquired Pneumonia | Cefaclor | 98% (pediatric) | 90% (pediatric) | |
| Bacterial Infections (Respiratory and Urinary) | Cefixime | 94.1% | 91.7% |
One study directly comparing Cefetamet pivoxil with cefixime for bacterial respiratory and urinary tract infections found no statistically significant differences in clinical efficacy or bacterial clearance rates. The clinical efficacy for Cefetamet was 94.1% compared to 91.7% for cefixime.
Experimental Protocols
In-Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) presented in this guide are primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Methodology: The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious organisms. For fastidious organisms such as S. pneumoniae and H. influenzae, specific growth media (e.g., Mueller-Hinton broth with lysed horse blood and NAD) and incubation conditions (e.g., increased CO2) are utilized as per CLSI and EUCAST guidelines.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Quality Control: Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.
Clinical Trial Methodologies for Community-Acquired Pneumonia (CAP)
The clinical efficacy data presented are derived from randomized controlled trials. The general design of these trials is as follows:
-
Patient Population: Adult and pediatric patients with a clinical diagnosis of CAP, confirmed by radiological findings (e.g., new infiltrate on chest X-ray).
-
Inclusion Criteria: Common inclusion criteria include the presence of clinical signs and symptoms of pneumonia (e.g., fever, cough, purulent sputum, dyspnea) and radiological evidence.
-
Exclusion Criteria: Patients with severe pneumonia requiring intensive care, known or suspected infection with atypical pathogens or non-bacterial pathogens, cystic fibrosis, immunosuppression, or a history of hypersensitivity to the study drugs are typically excluded.
-
Intervention: Patients are randomized to receive either Cefetamet pivoxil at a specified dose and duration or a comparator oral antibiotic.
-
Endpoints: The primary endpoint is typically the clinical response at the test-of-cure visit, categorized as cure, improvement, or failure. Bacteriological eradication rates, based on follow-up cultures, are often a secondary endpoint.
-
Analysis: Efficacy is typically analyzed in both the intent-to-treat (ITT) and per-protocol (PP) populations.
Mechanism of Action and Resistance
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). The specific binding affinity of Cefetamet to different PBPs in target pathogens determines its spectrum of activity. In Streptococcus pneumoniae, the primary targets for many β-lactams are PBP1a, PBP2b, and PBP2x.
Mechanisms of Resistance
Bacterial resistance to Cefetamet and other β-lactams in respiratory pathogens is primarily mediated by two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. This is a common resistance mechanism in H. influenzae and M. catarrhalis. Cefetamet exhibits stability against many common β-lactamases.
-
Alteration of Target Site: Modifications in the structure of PBPs, resulting in reduced binding affinity of the β-lactam antibiotic. This is the primary mechanism of penicillin resistance in S. pneumoniae and can also occur in H. influenzae (termed β-lactamase-negative ampicillin resistance, or BLNAR). Alterations in PBP2x, PBP2b, and PBP1a are particularly important for resistance in S. pneumoniae.
References
- 1. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Cefetamet Sodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of cefetamet sodium is critical for environmental protection and laboratory safety. As a third-generation cephalosporin antibiotic, improper disposal of this compound can contribute to the development of antibiotic-resistant bacteria and environmental contamination. This guide provides essential, step-by-step procedures for the proper inactivation and disposal of this compound waste generated in research and development settings.
This compound, like other beta-lactam antibiotics, should be treated as hazardous chemical waste. The primary goal of its disposal is the complete inactivation of the active pharmaceutical ingredient (API) before it enters the waste stream. The recommended methods for achieving this are alkaline hydrolysis and thermal decomposition.
Recommended Disposal Protocols
Two primary methods are recommended for the inactivation and disposal of this compound waste in a laboratory setting: alkaline hydrolysis for liquid waste and thermal decomposition for both liquid and solid waste. The selection of the appropriate method depends on the nature of the waste and the available facilities.
Method 1: Alkaline Hydrolysis for Liquid Waste
This method is suitable for aqueous solutions containing this compound, such as spent culture media or prepared stock solutions. Alkaline hydrolysis effectively breaks the β-lactam ring, rendering the antibiotic inactive.
Experimental Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container.
-
Alkaline Treatment: In a well-ventilated area, such as a fume hood, add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The final concentration of NaOH in the waste solution should be at least 0.1 M.
-
Inactivation: Gently stir the solution and allow it to stand for a minimum of 24 hours to ensure complete hydrolysis and inactivation of the antibiotic.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully using a calibrated pH meter.
-
Final Disposal: The neutralized, inactivated solution can now be disposed of down the sanitary sewer in accordance with local regulations.
Method 2: Thermal Decomposition
Thermal decomposition, through autoclaving or incineration, is an effective method for destroying the this compound molecule. This method is suitable for both liquid and solid waste, including contaminated labware.
Experimental Protocol:
-
For Liquid Waste (Aqueous Solutions):
-
Collection: Collect the liquid waste in an autoclavable container.
-
Autoclaving: Autoclave the waste at 121°C for at least 30 minutes. This process uses high-pressure steam to degrade the antibiotic.
-
Final Disposal: After autoclaving and cooling, the treated liquid can be disposed of down the sanitary sewer, in accordance with local regulations.
-
-
For Solid Waste (Contaminated Labware, etc.):
-
Segregation: Collect all solid waste contaminated with this compound in a designated, labeled, and biohazard-compatible container.
-
Autoclaving/Incineration:
-
Autoclaving: Place the container in an autoclave and run a standard cycle for infectious waste (121°C for at least 30 minutes).
-
Incineration: If available, incineration at a licensed facility is the preferred method for the complete destruction of the antibiotic.
-
-
Final Disposal: After autoclaving, the solid waste can be disposed of as regular laboratory waste, unless other hazardous materials are present. Incinerated waste should be handled according to the facility's protocols.
-
Summary of Disposal Methods
| Waste Type | Disposal Method | Key Parameters | Final Disposal Route |
| Liquid Waste | Alkaline Hydrolysis | 0.1 M NaOH, 24-hour incubation, neutralize to pH 6.0-8.0 | Sanitary Sewer |
| Liquid Waste | Thermal Decomposition | Autoclave at 121°C for 30 minutes | Sanitary Sewer |
| Solid Waste | Thermal Decomposition | Autoclave at 121°C for 30 minutes or Incinerate | Regular Laboratory Waste (post-autoclaving) or as per incinerator protocol |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: These guidelines are for informational purposes only. Always consult your institution's specific safety and disposal protocols and comply with all local, regional, and national regulations regarding pharmaceutical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
